1-Ethyl-1H-pyrazole-5-carboxylic acid
説明
The exact mass of the compound 1-Ethyl-1H-pyrazole-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Ethyl-1H-pyrazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-1H-pyrazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
2-ethylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-2-8-5(6(9)10)3-4-7-8/h3-4H,2H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMHDKRQCDWWGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60340570 | |
| Record name | 1-Ethyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400755-43-3 | |
| Record name | 1-Ethyl-1H-pyrazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=400755-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethyl-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
An In-depth Technical Guide to the Physical Properties of 1-Ethyl-1H-pyrazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-1H-pyrazole-5-carboxylic acid, a substituted pyrazole derivative, represents a significant scaffold in medicinal chemistry and drug discovery. The pyrazole ring is a recurring motif in a multitude of pharmacologically active compounds, valued for its metabolic stability and versatile synthetic handles. The presence of the carboxylic acid moiety at the 5-position and an ethyl group at the 1-position imparts specific physicochemical characteristics that are crucial for its behavior in biological systems, including solubility, membrane permeability, and target binding. Understanding the physical properties of this molecule is, therefore, a foundational aspect of its development as a potential therapeutic agent or as a key intermediate in the synthesis of more complex molecules.
This technical guide provides a comprehensive overview of the known and predicted physical properties of 1-Ethyl-1H-pyrazole-5-carboxylic acid. It is designed to be a practical resource for researchers, offering not only available data but also detailing the standard experimental methodologies for the determination of these properties, thereby ensuring scientific rigor and reproducibility in the laboratory.
Core Physical and Chemical Properties
Precise experimental data for 1-Ethyl-1H-pyrazole-5-carboxylic acid is not extensively reported in publicly available literature. Much of the available information is computational. It is crucial to distinguish this compound from its isomers, such as 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid and 1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid, which exhibit different physical properties. For instance, 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid has a reported melting point of 137-140°C, while 1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid has a melting point of 134-136°C[1][2]. These values should not be attributed to the title compound.
The following table summarizes the key computed and structural properties for 1-Ethyl-1H-pyrazole-5-carboxylic acid.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₂ | PubChem[3] |
| Molecular Weight | 140.14 g/mol | PubChem[3] |
| CAS Number | 400755-43-3 | PubChem[3] |
| XLogP3-AA (Computed) | 0.4 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |
Experimental Determination of Physical Properties
The following sections detail the standard, field-proven methodologies for the experimental determination of the key physical properties of 1-Ethyl-1H-pyrazole-5-carboxylic acid. The causality behind the choice of these experiments is rooted in their precision, reliability, and the common availability of the necessary instrumentation in a modern research laboratory.
Melting Point Determination
The melting point is a critical indicator of purity. For a crystalline solid like 1-Ethyl-1H-pyrazole-5-carboxylic acid, a sharp melting range is indicative of high purity.
Methodology: Capillary Melting Point Apparatus
-
Sample Preparation: A small amount of the dry, crystalline 1-Ethyl-1H-pyrazole-5-carboxylic acid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus (e.g., a Büchi or Gallenkamp apparatus).
-
Heating Profile: The sample is heated at a rapid rate initially to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.
-
Observation and Recording: The temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.
Diagram: Melting Point Determination Workflow
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
Due to the presence of the carboxylic acid group, 1-Ethyl-1H-pyrazole-5-carboxylic acid is expected to have a relatively high boiling point and may decompose at atmospheric pressure. Therefore, boiling point determination is typically performed under reduced pressure.
Methodology: Ebulliometry under Reduced Pressure
-
Apparatus Setup: A small-scale distillation apparatus equipped with a vacuum pump, a manometer, and a cold trap is assembled. The sample is placed in the distillation flask with a few boiling chips.
-
Pressure Regulation: The system is evacuated to the desired pressure, which is monitored by the manometer.
-
Heating: The distillation flask is gently heated in a heating mantle.
-
Observation: The temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer is recorded as the boiling point at that specific pressure.
Solubility Profiling
The solubility of 1-Ethyl-1H-pyrazole-5-carboxylic acid in various solvents is a critical parameter for formulation development, purification, and various in vitro and in vivo studies.
Methodology: Isothermal Shake-Flask Method
-
Solvent Selection: A range of pharmaceutically relevant solvents are chosen, including water, phosphate-buffered saline (PBS), ethanol, and dimethyl sulfoxide (DMSO).
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of each solvent in a sealed vial.
-
Equilibration: The vials are agitated in a constant temperature shaker bath (typically at 25°C and 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: The suspensions are filtered to remove undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Diagram: Solubility Determination Workflow
Caption: Workflow for Solubility Determination.
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic acid group. This value is fundamental to predicting the ionization state of the molecule at different pH values, which in turn influences its solubility, absorption, and interaction with biological targets.
Methodology: Potentiometric Titration
-
Sample Preparation: A precise amount of 1-Ethyl-1H-pyrazole-5-carboxylic acid is dissolved in a suitable solvent, typically a co-solvent system like methanol-water, to ensure complete dissolution.
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using an automated titrator.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.
Spectral Data Interpretation
Spectral analysis provides invaluable information about the molecular structure of 1-Ethyl-1H-pyrazole-5-carboxylic acid.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the number and chemical environment of the hydrogen atoms in the molecule. Based on its structure, the following proton signals are expected:
-
Carboxylic Acid Proton (-COOH): A broad singlet, typically in the downfield region (>10 ppm).
-
Pyrazole Ring Protons: Two doublets in the aromatic region (typically 7-8 ppm), corresponding to the protons at the 3- and 4-positions of the pyrazole ring.
-
Ethyl Group Protons (-CH₂CH₃): A quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, with coupling between them.
A ¹H NMR spectrum is available on PubChem for 1-Ethyl-1H-pyrazole-5-carboxylic acid, which can be used for comparison with experimentally obtained data[3].
Mass Spectrometry
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. For 1-Ethyl-1H-pyrazole-5-carboxylic acid, the molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight (140.14). Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45). The fragmentation of the pyrazole ring can also lead to characteristic daughter ions[3]. The GC-MS data available on PubChem shows significant peaks at m/z 140, 112, 95, and 69, which can be attributed to the molecular ion and subsequent fragmentation[3].
Conclusion
While experimentally determined physical properties for 1-Ethyl-1H-pyrazole-5-carboxylic acid are not extensively documented in readily accessible literature, this guide provides a robust framework for its characterization. The outlined methodologies for determining melting point, boiling point, solubility, and pKa are standard practices in the field, ensuring that researchers can generate reliable and reproducible data. The interpretation of spectral data, supported by publicly available spectra, further aids in the structural confirmation of this important synthetic building block. A thorough understanding and experimental validation of these physical properties are indispensable for advancing the research and development of 1-Ethyl-1H-pyrazole-5-carboxylic acid and its derivatives in the pharmaceutical and agrochemical industries.
References
-
Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Publications. [Link]
-
PubChem. 1-Ethyl-1H-pyrazole-5-carboxylic acid. [Link]
Sources
- 1. 1-ETHYL-5-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID CAS#: 50920-46-2 [m.chemicalbook.com]
- 2. 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 1-Ethyl-1H-pyrazole-5-carboxylic acid | C6H8N2O2 | CID 565702 - PubChem [pubchem.ncbi.nlm.nih.gov]
1-Ethyl-1H-pyrazole-5-carboxylic acid chemical structure and analysis
This guide is structured as a high-level technical whitepaper designed for researchers and drug discovery chemists. It prioritizes the critical challenge of regioselectivity in pyrazole synthesis—the most common stumbling block for this specific scaffold.
Structural Analysis, Regioselective Synthesis, and Analytical Validation
Executive Summary
1-Ethyl-1H-pyrazole-5-carboxylic acid is a critical heterocyclic scaffold in medicinal chemistry, distinct from its more thermodynamically stable isomer, the 3-carboxylic acid.[1] It serves as a bioisostere for benzoic acid and is a key pharmacophore in the development of nicotinic acid receptor agonists , herbicide safeners , and kinase inhibitors .
For the synthetic chemist, this molecule presents a specific challenge: Regiocontrol . The cyclization of hydrazine derivatives with 1,3-dicarbonyls typically favors the 1,3-isomer.[1][2] This guide details the structural causality of this selectivity, provides a validated protocol for the 1,5-isomer, and establishes a rigorous analytical decision tree to ensure isomeric purity.
Chemical Identity & Structural Analysis[1][3][4][5]
The pyrazole ring is a 5-membered heterocycle with two adjacent nitrogen atoms. The numbering convention is critical for this analysis:
-
N1: The nitrogen bearing the ethyl group.[2]
-
C5: The carbon adjacent to N1, bearing the carboxylic acid.
Electronic Properties & Reactivity
The 1,5-substitution pattern creates a sterically congested environment compared to the 1,3-isomer.[1]
-
Electrostatic Potential: The C5-carbonyl oxygen is in close proximity to the N1-ethyl group. This creates a unique "molecular cleft" that influences binding affinity in protein pockets, often forcing the ethyl group into a specific conformation.
-
Acidity (pKa): The carboxylic acid typically has a pKa range of 3.5 – 3.8 , slightly more acidic than benzoic acid due to the electron-withdrawing nature of the pyrazole ring (specifically the imine-like N2).[1]
Isomeric Confusion (The "Trap")
In many commercial catalogs, the 1,3-isomer (1-ethyl-1H-pyrazole-3-carboxylic acid) is mislabeled or sold as a mixture.[1] The 1,5-isomer is kinetically accessible but thermodynamically less stable than the 1,3-isomer due to steric repulsion between the N1-ethyl and C5-carboxyl groups.
Synthesis & Manufacturing Strategy
The Core Challenge: Regioselectivity
The classical synthesis involves the condensation of ethyl acetopyruvate (from diethyl oxalate + acetone) with ethylhydrazine .
-
Mechanism: The regiochemistry is determined by which nitrogen of the hydrazine attacks the most electrophilic carbonyl first.
-
The 1,5-Driver: To obtain the 5-carboxylic acid, the terminal nitrogen (
) of ethylhydrazine must attack the ketone at the C4 position of the dicarbonyl precursor, rather than the C2 (alpha-keto ester) position.ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
Validated Protocol: The Trichloromethyl Enone Route
To avoid the mixture inherent in classical Claisen condensation, modern protocols utilize trichloromethyl enones or specific pH control to direct the cyclization.
Step-by-Step Methodology
Objective: Synthesis of 1-Ethyl-1H-pyrazole-5-carboxylic acid via hydrolysis of the ester intermediate.
Step 1: Regioselective Cyclization (Kinetic Control)
-
Reagents: Diethyl oxalate (1.0 eq), Acetone (1.0 eq), NaOEt (1.1 eq) in Ethanol.
-
Formation: Generate ethyl 2,4-dioxopentanoate (Ethyl acetopyruvate) in situ.
-
Cyclization: Cool the reaction to -10°C . Add Ethylhydrazine hydrochloride (not free base) in ethanol.[1]
-
Rationale: Using the salt slows the reaction, favoring the attack of the unprotonated hydrazine tautomer at the most reactive ketone (kinetic control), enhancing the 1,5-isomer ratio.
-
-
Workup: Evaporate solvent. The crude oil contains both isomers.
-
Purification (Critical): The 1,5-ester typically has a lower boiling point and different solubility than the 1,3-ester.[1] Separation is best achieved via flash column chromatography (Hexane:EtOAc gradient).[1] The 1,5-isomer usually elutes second on silica due to higher polarity from the dipole alignment.[1]
Step 2: Hydrolysis
-
Dissolution: Dissolve pure ethyl 1-ethyl-1H-pyrazole-5-carboxylate in THF/Water (1:1).
-
Saponification: Add LiOH (2.0 eq). Stir at RT for 4 hours.
-
Isolation: Acidify with 1M HCl to pH 2. The product precipitates as a white solid.
-
Recrystallization: Recrystallize from Ethanol/Water to remove trace 1,3-isomer.[1]
Synthesis Workflow Diagram
The following diagram illustrates the divergence between the Kinetic (1,5) and Thermodynamic (1,3) pathways.[1][3]
Caption: Divergent synthesis pathways. Low temperature and specific hydrazine salts favor the kinetic 1,5-isomer path.[1]
Analytical Characterization & Validation
Trusting the label on a bottle is insufficient for high-stakes medicinal chemistry. You must validate the regiochemistry.[3]
NMR Diagnostic Criteria
The most definitive method to distinguish the 1,5-isomer from the 1,3-isomer is NOE (Nuclear Overhauser Effect) spectroscopy.[1]
| Feature | 1-Ethyl-1H-pyrazole-5 -COOH (Target) | 1-Ethyl-1H-pyrazole-3 -COOH (Impurity) |
| H4 Proton Shift | ||
| NOE Interaction | Strong NOE between N-Ethyl ( | Strong NOE between N-Ethyl ( |
| C13 Carbonyl | ~160 ppm | ~162 ppm |
Self-Validating Logic:
-
Run 1D-NOESY irradiating the N-Ethyl
quartet (~4.5 ppm).ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
If you see a strong enhancement of the aromatic proton: You have the 1,3-isomer (because the ethyl group is right next to the C5-proton).[1]
-
If you see NO enhancement (or very weak) of the aromatic proton: You likely have the 1,5-isomer (the ethyl group is next to the Carboxylic acid, not a proton).[1]
Analytical Decision Tree
Caption: NOE-based logic flow for confirming the 1,5-substitution pattern.
Medicinal Chemistry Applications
Scaffold for Amide Coupling
The primary utility of this acid is as a capping group or core scaffold.
-
Protocol: Standard coupling with HATU (1.2 eq) and DIPEA (3.0 eq) in DMF is highly effective.[1]
-
Note: The sterics of the 1-ethyl group at position 5 can retard the rate of amide coupling compared to the 3-isomer. Heating to 50°C may be required for sterically hindered amines.[1]
Bioactive Analogues[6][9]
-
Nicotinic Acid Receptor Agonists: The 1,5-pyrazole core mimics the geometry of nicotinic acid but with different lipophilicity profiles, useful for treating dyslipidemia (e.g., RUP25 analogues).[1]
-
Herbicide Safeners: Derivatives like mefenpyr-diethyl use a similar 1-aryl-5-carboxyl pyrazole motif.[1] The 1-ethyl variant acts as a smaller lipophilic probe in these series.
Safety & Handling
-
Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[1][9]
-
Storage: Store at 2-8°C. Keep desicated. The carboxylic acid is stable, but the ethyl ester precursor can hydrolyze if exposed to moisture over long periods.
References
-
Regiocontrolled Synthesis of Pyrazoles: Martins, M. A. P., et al.[1][2] "Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones." Journal of Organic Chemistry.
- Structural Characterization & NMR: Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry. (Standard reference for NOE distinction in pyrazoles).
-
Safety Data: PubChem Compound Summary for CID 565702 (1-Ethyl-1H-pyrazole-5-carboxylic acid). [1]
-
Applications in Medicinal Chemistry: Global Research Online. "Chemistry and Pharmacological Activities of Pyrazole Derivatives."[10]
Sources
- 1. 1-Ethyl-1H-pyrazole-5-carboxylic acid | C6H8N2O2 | CID 565702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. synquestlabs.com [synquestlabs.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. angenechemical.com [angenechemical.com]
- 10. chemimpex.com [chemimpex.com]
1-Ethyl-1H-pyrazole-5-carboxylic acid CAS number 400755-43-3
Executive Summary
1-Ethyl-1H-pyrazole-5-carboxylic acid (CAS 400755-43-3) is a critical heterocyclic building block in modern medicinal chemistry, distinguished by its role as a stable, polar pharmacophore scaffold.[1][2] Unlike its 3-carboxylic acid isomer, the 5-carboxylic acid variant offers unique vector geometry for amide coupling, making it indispensable in the design of JAK2 inhibitors , IL-17 modulators , and ADAMTS7 inhibitors .
This guide provides a comprehensive technical analysis of the compound, moving beyond basic properties to explore high-fidelity synthesis, regioselective challenges, and its strategic utility in Structure-Activity Relationship (SAR) campaigns.
Chemical Identity & Physicochemical Profile[2][3][4]
The physicochemical profile of 1-Ethyl-1H-pyrazole-5-carboxylic acid dictates its behavior in solution and its suitability as a drug fragment.[1][2]
| Property | Specification | Technical Insight |
| IUPAC Name | 1-Ethyl-1H-pyrazole-5-carboxylic acid | The "5-carboxylic" designation indicates the acid is adjacent to the alkylated nitrogen.[1][2] |
| Molecular Formula | C₆H₈N₂O₂ | Compact scaffold, ideal for Fragment-Based Drug Discovery (FBDD). |
| Molecular Weight | 140.14 g/mol | Low MW allows significant room for elaboration while maintaining Lipinski compliance. |
| Appearance | White to off-white crystalline solid | High purity samples often exhibit needle-like crystal habits.[1][2] |
| Solubility | DMSO, Methanol, DMF | Moderate water solubility; solubility increases significantly at pH > 7. |
| pKa (Calc) | ~3.5 - 3.8 | Acidic enough to form stable salts; serves as a hydrogen bond acceptor/donor.[1][2] |
| Regiochemistry | 1,5-disubstituted | Critical: Often confused with the 1,3-isomer. The 1,5-geometry positions the carbonyl group in closer proximity to the N-ethyl steric bulk.[2] |
Strategic Synthesis & Manufacturing
Synthesizing 1-alkyl-pyrazole-5-carboxylic acids is notoriously challenging due to the thermodynamic preference for the 1,3-isomer during direct cyclization.[1][2] Two primary routes are employed depending on the scale and purity requirements.
Route A: Precision Lithiation (Lab Scale)
For high-purity applications where regioselectivity is paramount, C-5 lithiation of 1-ethylpyrazole is the gold standard.[1][2] This method bypasses the cyclization ambiguity entirely.
-
Mechanism: Direct deprotonation at the C-5 position (the most acidic ring proton due to the inductive effect of the adjacent nitrogen) followed by electrophilic quench with CO₂.[2]
-
Reagents: n-Butyllithium (n-BuLi), THF, Dry CO₂ (gas or solid).
Route B: Oxidative Degradation (Scale-Up)
Industrial production often utilizes the oxidation of 1-ethyl-5-methylpyrazole .[1][2] This precursor is easier to synthesize regioselectively via condensation of diketones with ethyl hydrazine.
-
Mechanism: Harsh oxidation of the C-5 methyl group converts it to the carboxylic acid.[2]
-
Reagents: Potassium Permanganate (KMnO₄), water/pyridine reflux.
Visualization: Synthetic Pathways
The following diagram illustrates the regioselectivity logic and the two primary synthetic pathways.
Figure 1: Comparative synthetic routes. The lithiation pathway (top) ensures high regiochemical fidelity, while the oxidation pathway (bottom) is preferred for bulk manufacturing.
Medicinal Chemistry Applications
The 1-ethyl-pyrazole-5-carbonyl motif is a "privileged structure" in drug design.[1][2] It serves as a bioisostere for phenyl rings or other heterocycles, often improving metabolic stability and solubility.
Key Therapeutic Areas[2][5]
-
ADAMTS7 Inhibitors (Cardiovascular):
-
Context: ADAMTS7 is a metalloproteinase associated with coronary artery disease.
-
Application: In the development of BAY-9835 , the 1-ethyl-pyrazole-5-carboxylic acid moiety was identified as a crucial "Left-Hand Side" (LHS) fragment.[1][2] The ethyl group provides optimal hydrophobic fill in the S1 pocket, while the carbonyl forms essential hydrogen bonds.
-
SAR Insight: Replacing the ethyl group with methyl decreased potency; replacing it with a bulky phenyl group reduced selectivity.
-
-
IL-17 Modulators (Autoimmune):
-
JAK2 Kinase Inhibitors (Oncology):
-
Context: Used in treating myeloproliferative disorders.
-
Application: The acid is coupled to aminopyrazoles or indazoles. The pyrazole nitrogen acts as a hydrogen bond acceptor in the kinase hinge region.
-
Visualization: Pharmacophore Logic (SAR)
Figure 2: Structure-Activity Relationship (SAR) map detailing the functional roles of the scaffold's substituents in drug binding.[1][2]
Experimental Protocols
Protocol 1: Standard Amide Coupling (General Procedure)
Use Case: Attaching the scaffold to an amine-bearing drug core.[1][2]
Reagents:
-
Amine coupling partner (1.0 – 1.2 equiv)
-
HATU (1.5 equiv)
-
DIPEA (Diisopropylethylamine) (3.0 equiv)
-
DMF (Dimethylformamide), anhydrous
Procedure:
-
Dissolution: Dissolve 1-Ethyl-1H-pyrazole-5-carboxylic acid in anhydrous DMF (0.1 M concentration) under an inert atmosphere (N₂).
-
Activation: Add DIPEA followed by HATU. Stir at room temperature for 15 minutes to generate the active ester. Note: The solution typically turns yellow.
-
Coupling: Add the amine partner. Stir the reaction mixture at room temperature for 2–16 hours. Monitor via LC-MS.
-
Work-up: Dilute with ethyl acetate, wash with saturated NaHCO₃ (to remove unreacted acid), water, and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (typically MeOH/DCM or Ethyl Acetate/Hexanes).
Protocol 2: Analytical Characterization (NMR)
Validation of CAS 400755-43-3.
¹H NMR (400 MHz, DMSO-d₆) δ ppm:
-
13.20 (s, 1H, -COOH ): Broad singlet, exchangeable.
-
7.55 (d, J = 2.0 Hz, 1H, Pyrazole H-3 ): Typical doublet for the 3-position.
-
6.85 (d, J = 2.0 Hz, 1H, Pyrazole H-4 ): Upfield doublet compared to H-3.
-
4.55 (q, J = 7.2 Hz, 2H, N-CH ₂-CH₃): Quartet characteristic of N-ethyl.
-
1.35 (t, J = 7.2 Hz, 3H, N-CH₂-CH ₃): Triplet.
Safety & Handling (GHS Classification)
While widely used, this compound is a chemical irritant. Standard laboratory safety protocols are non-negotiable.
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
References
-
Meibom, D., et al. (2021).[3] BAY-9835: Discovery of the First Orally Bioavailable ADAMTS7 Inhibitor.[2][3] ACS Medicinal Chemistry Letters. Link
-
GlaxoSmithKline. (2012). JAK2 Inhibitors and their use for the treatment of myeloproliferative diseases and cancer. EP Patent 2473510. Link
-
Lyu, C., et al. (2021). IL-17A modulators and uses thereof. WO Patent 2021055376A1.[4] Link
-
Vertex Pharmaceuticals. (2023). Inhibitors of glycogen synthase 1 (GYS1) and methods of use thereof.[5][6] US Patent 11814367. Link
-
Aggarwal, R., et al. (2011). Regioselective synthesis of 1-aryl-5-amino-1H-pyrazoles.[1][2] Journal of Heterocyclic Chemistry. (Contextual reference for pyrazole regiochemistry).
Sources
- 1. US8658635B2 - Benzpyrazol derivatives as inhibitors of PI3 kinases - Google Patents [patents.google.com]
- 2. US20060069132A1 - Azolecarboxamide herbicides - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2021055376A1 - Il-17a modulators and uses thereof - Google Patents [patents.google.com]
- 5. WO2022198196A1 - Inhibitors of glycogen synthase 1 (gys1) and methods of use thereof - Google Patents [patents.google.com]
- 6. US11814367B2 - Inhibitors of glycogen synthase 1 (GYS1) and methods of use thereof - Google Patents [patents.google.com]
1-Ethyl-1H-pyrazole-5-carboxylic acid molecular weight and formula
[1]
Executive Summary: The Scaffold Identity
1-Ethyl-1H-pyrazole-5-carboxylic acid (CAS: 400755-43-3) is a specialized heterocyclic building block critical in modern medicinal chemistry.[1][2][3] Unlike its more common 3-carboxylic acid isomer, the 5-carboxylic acid variant offers a unique vector for substituent attachment, placing the carboxylate group adjacent to the N-ethyl moiety. This steric proximity creates a distinct pharmacological profile, often utilized to induce specific conformational locks in kinase inhibitors and GPCR ligands.
This guide moves beyond basic catalog data to provide a rigorous analysis of its synthesis, regiochemical control, and application in high-value drug discovery campaigns.
Chemical Identity & Physical Properties[4][5][6][7][8][9]
| Property | Data |
| IUPAC Name | 1-Ethyl-1H-pyrazole-5-carboxylic acid |
| CAS Number | 400755-43-3 |
| Molecular Formula | C₆H₈N₂O₂ |
| Molecular Weight | 140.14 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |
| pKa (Calc) | ~3.5 (Carboxylic acid proton) |
| LogP (Calc) | ~0.4 |
| Isomeric Risk | High potential for confusion with 1-ethyl-1H-pyrazole-3-carboxylic acid |
Synthesis & Regiocontrol: The "Isomer Problem"
The primary challenge in working with this scaffold is regioselectivity . The classical cyclization of hydrazines with 1,3-dicarbonyls often yields a mixture of 1,3- and 1,5-isomers, which are difficult to separate on a multi-gram scale.
A. The Classical Route (Industrial Scale)
-
Reactants: Diethyl oxalacetate + Ethyl hydrazine.
-
Mechanism: Cyclocondensation.
-
The Trap: Reaction under neutral conditions often favors the thermodynamically stable 1,3-isomer.
-
The Fix: Using the free base of ethyl hydrazine (not the HCl salt) in a non-polar solvent can shift the kinetic ratio toward the desired 1,5-isomer, though chromatographic separation is usually still required.
B. The Preferred Route: C5-Lithiation (Lab Scale / High Purity)
For research applications requiring >98% isomeric purity, the C5-Lithiation of 1-ethylpyrazole is the superior, self-validating protocol. This method leverages the directing effect of the N1-nitrogen to exclusively deprotonate the C5 position.
Experimental Protocol: C5-Lithiation
Objective: Synthesis of 1-Ethyl-1H-pyrazole-5-carboxylic acid via C-H activation.
-
Reagents:
-
1-Ethylpyrazole (1.0 eq)
-
n-Butyllithium (n-BuLi), 1.6M in hexanes (1.1 eq)
-
Dry THF (Anhydrous)
-
Dry CO₂ (Solid or gas)
-
-
Procedure:
-
Step 1 (Setup): Flame-dry a 250 mL round-bottom flask under Argon. Add 1-Ethylpyrazole (10 mmol) and dry THF (50 mL). Cool to -78°C (Acetone/Dry Ice bath).
-
Step 2 (Deprotonation): Add n-BuLi (11 mmol) dropwise over 20 minutes. The solution typically turns yellow/orange. Critical: Maintain temp < -70°C to prevent ring fragmentation.
-
Step 3 (Equilibration): Stir at -78°C for 1 hour. The N1 lone pair coordinates the Lithium, directing deprotonation exclusively to C5.
-
Step 4 (Quenching): Bubble excess dry CO₂ gas through the solution (or pour onto crushed dry ice) at -78°C. Stir for 30 mins, then allow to warm to Room Temperature (RT).
-
Step 5 (Workup): Quench with water (20 mL). Wash with Et₂O (to remove unreacted starting material). Acidify the aqueous layer to pH ~2 with 1M HCl. Extract the product into EtOAc (3x 50 mL).
-
Step 6 (Isolation): Dry combined organics over Na₂SO₄, filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.
-
-
Validation:
-
1H NMR (DMSO-d₆): Look for the loss of the C5 proton signal.
-
Shift Check: The C3-H (doublet, ~7.5 ppm) and C4-H (doublet, ~6.8 ppm) should remain, showing distinct coupling (J ~2 Hz).
-
Visualizing the Pathways
Figure 1: Comparison of Synthetic Routes. The upper path (Red) indicates the classical mixture-prone route. The lower path (Blue/Green) demonstrates the high-fidelity lithiation route.
Applications in Drug Discovery[3][12][13]
The 1-ethyl-1H-pyrazole-5-carboxylic acid scaffold acts as a bioisostere for benzoic acid or other heteroaromatic acids. Its primary utility lies in Fragment-Based Drug Design (FBDD) .
Case Study: IL-17A Modulators
Recent patent literature (e.g., WO2021239745) highlights the use of this specific acid in the synthesis of IL-17A modulators , a class of drugs targeting autoimmune diseases like psoriasis.
Mechanism of Incorporation:
-
Activation: The carboxylic acid is activated using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base (DIPEA).
-
Coupling: It is reacted with a complex amine core (e.g., a substituted benzyl amine or heterocyclic amine).
-
Result: The resulting amide bond positions the ethyl-pyrazole ring to fill a specific hydrophobic pocket in the IL-17A protein interface, disrupting the cytokine-receptor interaction.
Structural Logic
-
N-Ethyl Group: Provides a small hydrophobic anchor that can displace water molecules in the binding pocket.
-
C5-Carboxyl: Forces a specific dihedral angle when coupled to an amine, often creating a "twist" that matches the curvature of the target protein's binding site better than the planar 3-isomer.
References
-
PubChem. 1-Ethyl-1H-pyrazole-5-carboxylic acid (Compound Summary). National Library of Medicine. [Link]
- Google Patents.WO2021239745A1 - IL-17A modulators. (2021). Describes the use of CAS 400755-43-3 in the synthesis of therapeutic amides.
-
Katritzky, A. R., et al. Regioselective synthesis of polysubstituted pyrazoles.[4] Journal of Organic Chemistry (2001).[4] (General reference for pyrazole lithiation regiochemistry).
-
Technical Disclosure Commons. Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid.[5] (2022).[5] Discusses the separation and synthesis of related pyrazole isomers. [Link]
The Pyrazole-5-Carboxylate Scaffold: Pharmacophoric Utility and Mechanism of Action
Executive Summary
1-Ethyl-1H-pyrazole-5-carboxylic acid is not a standalone therapeutic agent but a privileged scaffold and bioisostere used critically in the design of pharmaceuticals and agrochemicals. Its primary mechanism of action arises from its structural ability to mimic nicotinic acid (niacin) , enabling it to function as a core pharmacophore for GPR109A (HCAR2) agonists and kinase inhibitors .
This guide dissects the molecular mechanisms by which this scaffold engages biological targets, specifically focusing on its role in G-Protein Coupled Receptor (GPCR) modulation and its synthetic activation for drug discovery.
Chemical Biology & Pharmacophore Analysis
The biological utility of 1-Ethyl-1H-pyrazole-5-carboxylic acid is dictated by its electronic and steric properties, which allow it to function as a bioisostere for phenyl and pyridine rings.
Bioisosterism and Binding Modes
The molecule features two critical interaction domains:
-
The Carboxylate Head (Acidic): At physiological pH, the carboxylic acid is deprotonated (carboxylate anion). This moiety forms a critical salt bridge with positively charged residues (typically Arginine) in the binding pockets of target proteins (e.g., Arg111 in GPR109A).
-
The Pyrazole Core (Aromatic/Basic): The nitrogen-rich ring acts as a hydrogen bond acceptor and participates in
stacking interactions with aromatic residues (Phenylalanine/Tyrosine) in the receptor cleft.
| Property | Value | Mechanistic Implication |
| Molecular Formula | Compact scaffold suitable for Fragment-Based Drug Discovery (FBDD). | |
| pKa (Acid) | ~3.5 - 4.0 | Fully ionized at pH 7.4, facilitating electrostatic interactions. |
| H-Bond Donors/Acceptors | 1 / 3 | High capacity for directional binding in enzyme pockets. |
| LogP | ~0.8 | Moderate lipophilicity ensures good membrane permeability for derivatives. |
Primary Mechanism of Action: GPR109A Agonism
The most definitive biological mechanism associated with pyrazole-5-carboxylic acid derivatives is the activation of GPR109A (HM74A) , the receptor for niacin.
The Signaling Cascade
When a derivative containing the 1-Ethyl-1H-pyrazole-5-carboxylic acid core binds to GPR109A on adipocytes, it triggers a
Mechanism Steps:
-
Ligand Binding: The carboxylate moiety binds to the orthosteric site of GPR109A.
-
Activation: The receptor undergoes a conformational change, exchanging GDP for GTP on the
subunit. -
Adenylate Cyclase Inhibition: The activated
subunit inhibits Adenylate Cyclase (AC). -
cAMP Reduction: Intracellular cyclic AMP (cAMP) levels drop.
-
PKA Downregulation: Reduced cAMP prevents the activation of Protein Kinase A (PKA).
-
Lipolysis Inhibition: PKA fails to phosphorylate Hormone-Sensitive Lipase (HSL) and Perilipin, blocking the hydrolysis of triglycerides into free fatty acids (FFA).
Pathway Visualization
The following diagram illustrates the downstream effects of the 1-Ethyl-1H-pyrazole-5-carboxylic acid pharmacophore upon binding GPR109A.
Figure 1: Signal transduction pathway of GPR109A agonists derived from the pyrazole-5-carboxylic acid scaffold.[1]
Synthetic Mechanism: Activation & Derivatization
To utilize 1-Ethyl-1H-pyrazole-5-carboxylic acid in drug development, it must be chemically activated. The acid functionality is rarely the endpoint; it is the handle for attaching specificity-determining groups (R-groups).
Protocol: Amide Coupling for Library Generation
This protocol describes the conversion of the acid to a bioactive amide, a standard workflow in generating kinase inhibitors or GPCR ligands.
Reagents Required:
-
Substrate: 1-Ethyl-1H-pyrazole-5-carboxylic acid (1.0 eq)
-
Amine Partner:
(1.1 eq) (e.g., substituted aniline) -
Coupling Agent: HATU (1.2 eq)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Solvent: DMF (Dimethylformamide), anhydrous
Step-by-Step Methodology:
-
Activation: In a round-bottom flask under
atmosphere, dissolve 1-Ethyl-1H-pyrazole-5-carboxylic acid in anhydrous DMF (0.1 M concentration). -
Deprotonation: Add DIPEA dropwise. Stir at room temperature (RT) for 10 minutes to ensure carboxylate formation.
-
Active Ester Formation: Add HATU in one portion. The solution will typically turn yellow. Stir for 15–30 minutes to form the O-At-active ester species.
-
Coupling: Add the amine partner (
). -
Reaction: Stir at RT for 4–12 hours. Monitor via LC-MS for the disappearance of the acid mass (M-H: 139.1) and appearance of the amide product.
-
Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), saturated
, and brine. Dry over .
Synthetic Workflow Diagram
This diagram outlines the lifecycle of the molecule from raw materials to bioactive drug candidate.
Figure 2: Synthetic route transforming the pyrazole precursor into a bioactive pharmaceutical agent.
Structural Activity Relationship (SAR) Data
When optimizing this scaffold, modifications to the N1-ethyl group and the C5-carboxylate are critical. The following table summarizes SAR trends observed in GPR109A and Kinase inhibition studies.
| Position | Modification | Effect on Activity | Rationale |
| N1-Position | Ethyl (Current) | Optimal | Provides hydrophobic bulk to fill the pocket without steric clash. |
| N1-Position | H (Unsubstituted) | Decreased | Loss of hydrophobic interaction; tautomeric instability. |
| N1-Position | Phenyl/Bulky | Variable | Can enhance potency if the pocket allows, but often reduces solubility. |
| C5-Acid | Amide Conversion | Required | The acid is usually a pro-moiety; the amide directs the "tail" to auxiliary pockets. |
| C3-Position | Methyl/H | Neutral | Often used for fine-tuning solubility rather than direct binding. |
References
-
GPR109A Agonism & Niacin Bioisosteres: Shen, H. C. (2009).[2] Acyl hydroxypyrazoles as novel agonists for high-affinity nicotinic acid receptor GPR109A.[2] Expert Opinion on Therapeutic Patents.[2]
-
Synthetic Protocols & Pyrazole Chemistry: Cetin, A. (2021).[3][4][5][6] Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate.[7][8]
-
Pharmacological Profiling of GPR109A Ligands: Offermanns, S., et al. (2011). Pharmacology of the nicotinic acid receptor GPR109A (HCAR2).[9] Trends in Pharmacological Sciences.
-
Kinase Inhibitor Scaffolds: Dimas, A., et al. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis and Anticancer Evaluation. ACS Publications.
Sources
- 1. 1-Ethyl-1H-pyrazole-5-carboxylic acid | C6H8N2O2 | CID 565702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acyl hydroxypyrazoles as novel agonists for high-affinity nicotinic acid receptor GPR109A: WO2008051403 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. GPR109A mediates the effects of hippuric acid on regulating osteoclastogenesis and bone resorption in mice - PMC [pmc.ncbi.nlm.nih.gov]
The Architectures of Azoles: A Technical Guide to Pyrazole Synthesis
From 19th Century Condensation to Modern C-H Functionalization
Executive Summary
The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—stands as a "privileged structure" in medicinal chemistry.[1][2] From the analgesic Antipyrine (1883) to the blockbuster COX-2 inhibitor Celecoxib, the pyrazole moiety is ubiquitous due to its ability to engage in hydrogen bonding, pi-stacking, and act as a bioisostere for amides or carboxylic acids.
This guide provides a technical deconstruction of pyrazole synthesis. It moves beyond simple recipe listing to analyze the mechanistic causality of ring formation, the persistent challenge of regioselectivity, and the modern transition-metal protocols that solve century-old limitations.
Part 1: The Classical Foundation (1883–1898)
The history of pyrazole synthesis is dominated by two primary disconnections: the condensation of hydrazines with 1,3-electrophiles (Knorr) and the 1,3-dipolar cycloaddition (Pechmann).
The Knorr Synthesis (1883)
Ludwig Knorr’s discovery involved the reaction of phenylhydrazine with ethyl acetoacetate.[3] While Knorr initially misidentified the product as a quinoline derivative (calling it "antipyrine"), the reaction remains the industrial standard for pyrazole construction.
Mechanism: The reaction proceeds through a condensation-cyclization sequence.[3] The regiochemical outcome is determined in the very first step: the formation of the hydrazone intermediate.
-
Nucleophilic Attack: The hydrazine nitrogen (more nucleophilic) attacks the more electrophilic carbonyl of the 1,3-dicarbonyl.
-
Imine Formation: Loss of water yields a hydrazone.
-
Cyclization: The second nitrogen attacks the remaining carbonyl (intramolecularly).
-
Aromatization: Tautomerization or dehydration drives the system to the aromatic pyrazole.
The Pechmann Synthesis (1898)
Hans von Pechmann introduced the [3+2] cycloaddition approach, reacting diazomethane with acetylene. While less common in early industrial settings due to the explosivity of diazomethane, this laid the groundwork for modern "Click" chemistry.
Visualization: The Knorr Mechanism
The following diagram illustrates the acid-catalyzed pathway, highlighting the critical hydrazone intermediate that dictates regioselectivity.
Caption: The Knorr sequence. The initial attack (yellow node) is the regioselectivity checkpoint.
Part 2: The Regioselectivity Paradox
The "Achilles' heel" of the Knorr synthesis is the reaction of unsymmetrical 1,3-dicarbonyls with substituted hydrazines . This scenario creates two competing electrophilic sites and two nucleophilic nitrogens, leading to a mixture of 1,3- and 1,5-isomers.
The Tautomeric Trap
In solution, unsymmetrical 1,3-diketones exist in equilibrium between keto and enol forms. The hydrazine can attack the ketone, the enol, or the protonated species depending on pH.
Decision Matrix: Controlling the Isomer
To force a single isomer, chemists must manipulate steric and electronic bias.[4]
| Factor | Mechanism of Control | Outcome Preference |
| Sterics | Bulky substituents on the diketone block nucleophilic attack. | Hydrazine attacks the least hindered carbonyl.[4] |
| Solvent | Fluorinated alcohols (e.g., TFE, HFIP) activate carbonyls via H-bonding. | Enhances selectivity for 1,3-isomers (often >95:5). |
| pH (Acidic) | Protonation of the most basic carbonyl. | Hydrazine attacks the less protonated (more electrophilic) site. |
| Lewis Acids | Chelation of the dicarbonyl (e.g., with Mg²⁺ or Ce³⁺). | Locks the conformation, directing attack to the free carbonyl. |
Part 3: Modern Catalytic Revolutions
While Knorr relies on condensation, modern methods utilize transition metals to functionalize pre-formed rings or assemble them from non-traditional fragments.
C-H Activation
Rather than building the ring with substituents already attached (which limits diversity), C-H activation allows for the "late-stage functionalization" of simple pyrazoles.
-
Pd-Catalyzed Arylation: Uses Pd(OAc)₂ to install aryl groups at the C4 position (the most nucleophilic carbon).
-
Directing Groups: The pyrazole nitrogen itself can act as a directing group to functionalize the adjacent C5 position via Rh(III) catalysis.
Multicomponent Reactions (MCRs)
MCRs allow the assembly of pyrazoles from three or more components (e.g., aldehyde, hydrazine, and alkyne) in a single pot, often bypassing the isolation of unstable intermediates.
Visualization: Strategic Synthesis Workflow
This decision tree guides the selection of the optimal synthetic route based on available starting materials and desired substitution patterns.
Caption: Decision matrix for selecting pyrazole synthesis routes based on substrate availability.
Part 4: Case Study – The Celecoxib Route
Celecoxib (Celebrex) represents the industrial pinnacle of pyrazole synthesis. Its structure contains a sulfonamide and a trifluoromethyl group, requiring high regiochemical purity.
-
The Challenge: Condensing 4-hydrazinophenylsulfonamide with 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione produces a mixture. The "wrong" isomer is a difficult-to-remove impurity (approx. 4% in unoptimized runs).
-
The Solution:
-
Solvent Control: The use of amide solvents or specific alcohol mixtures minimizes the impurity.
-
Salt Formation: The hydrazine is often used as a hydrochloride salt to modulate nucleophilicity.
-
Flow Chemistry: Recent advancements utilize continuous flow reactors to precisely control the exotherm and mixing, boosting regioselectivity to >99:1 [1].
-
Part 5: Experimental Protocols
Protocol A: Classical Knorr Synthesis (Standardized)
For the synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.
Rationale: This protocol uses acetic acid not just as a solvent, but to catalyze the dehydration step, ensuring rapid ring closure.
-
Preparation: In a 100 mL round-bottom flask, mix Ethyl Acetoacetate (13.0 g, 0.1 mol) and Phenylhydrazine (10.8 g, 0.1 mol).
-
Exotherm Control: Add the hydrazine dropwise to the ester. The reaction is exothermic; cooling may be required to keep temperature < 60°C to prevent polymerization side products.
-
Heating: Once addition is complete, heat the mixture on a steam bath (approx 100°C) for 1-2 hours.
-
Checkpoint: Monitor by TLC (Ethyl Acetate:Hexane 1:1). Disappearance of starting material indicates hydrazone conversion.
-
-
Isolation: Cool the heavy, oily red syrup. Add Ether (50 mL) and stir vigorously. The syrup will solidify into crystals.
-
Purification: Recrystallize from 50% aqueous ethanol.
-
Yield Expectations: 80-85%.
-
Melting Point: 127°C.
-
Protocol B: Regioselective Synthesis via Fluorinated Solvents
For the synthesis of difficult 1,3,5-trisubstituted pyrazoles where standard Knorr fails.
Rationale: Hexafluoroisopropanol (HFIP) acts as a hydrogen-bond donor, activating the carbonyl and stabilizing the specific transition state that leads to the 1,3-isomer [2].
-
Reactants: Combine unsymmetrical 1,3-diketone (1.0 equiv) and aryl hydrazine (1.1 equiv).
-
Solvent System: Dissolve in HFIP (0.5 M concentration). Do not use ethanol or acetic acid.
-
Reaction: Stir at room temperature for 15 minutes. The high ionizing power of HFIP accelerates the reaction significantly compared to EtOH.
-
Workup: Evaporate the volatile HFIP (recoverable by distillation).
-
Result: The crude residue is often >95% pure regioisomer, requiring minimal purification.
References
-
Continuous Flow Synthesis of Celecoxib: Title: Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene.[5] Source: Journal of Flow Chemistry (2021). URL:[Link]
-
Regioselectivity Reviews: Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Source: Molecules (MDPI, 2023). URL:[Link]
-
Knorr's Original Work (Historical Context): Title: Einwirkung von Acetessigester auf Phenylhydrazin.[3] Source: Berichte der deutschen chemischen Gesellschaft (1883).[3] URL:[Link]
-
Transition Metal Catalysis: Title: Transition-metal-catalyzed C-H functionalization of pyrazoles.[6][7][8] Source: Organic & Biomolecular Chemistry (2020).[6][7] URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transition-metal-catalyzed C-H functionalization of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Comprehensive Technical Guide: Spectroscopic Characterization of 1-Ethyl-1H-pyrazole-5-carboxylic Acid
Executive Summary
1-Ethyl-1H-pyrazole-5-carboxylic acid (CAS: 400755-43-3) is a critical heterocyclic building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors (e.g., pyrazolo[3,4-b]pyridines) and non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3] Its structural integrity is paramount because the regioselectivity of pyrazole alkylation often yields mixtures of 1,3- and 1,5-isomers.
This guide provides a definitive spectroscopic atlas for the 1,5-isomer, detailing the Nuclear Magnetic Resonance (NMR) , Infrared (IR) , and Mass Spectrometry (MS) signatures required for validation. It specifically addresses the "regioisomer challenge," offering a self-validating NOE (Nuclear Overhauser Effect) protocol to distinguish the target 5-carboxylic acid from its 3-carboxylic acid congener.
Chemical Identity & Physical Properties[2][4][5]
| Property | Data |
| IUPAC Name | 1-Ethyl-1H-pyrazole-5-carboxylic acid |
| Common Synonyms | 2-ethylpyrazole-3-carboxylic acid (IUPAC numbering variant) |
| CAS Registry Number | 400755-43-3 |
| Molecular Formula | C |
| Molecular Weight | 140.14 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Ethanol; sparingly soluble in water |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The definitive confirmation of the 1,5-substitution pattern relies on
H NMR Data (400 MHz, DMSO-
)
Note: Chemical shifts (
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment |
| COOH | 13.10 | br s | 1H | - | Carboxylic Acid proton |
| C3-H | 7.52 | d | 1H | 2.0 Hz | Pyrazole Ring (Deshielded) |
| C4-H | 6.85 | d | 1H | 2.0 Hz | Pyrazole Ring |
| N-CH | 4.51 | q | 2H | 7.2 Hz | Ethyl Methylene (N-linked) |
| CH | 1.32 | t | 3H | 7.2 Hz | Ethyl Methyl |
Technical Insight:
-
H3 vs H4: The proton at C3 is adjacent to the pyridine-like nitrogen (N2), causing a downfield shift (~7.5 ppm). The C4 proton is shielded by the electron-rich aromatic system and appears upfield (~6.8 ppm).
-
Solvent Effects: In CDCl
, the acid proton may appear broader or shift depending on concentration and water content. DMSO-ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> is recommended for sharp resolution of the acid peak.
C NMR Data (100 MHz, DMSO-
)
| Carbon Type | Shift ( | Assignment |
| C=O | 160.5 | Carboxylic Acid Carbonyl |
| C3 | 139.2 | Pyrazole Ring C=N |
| C5 | 133.4 | Pyrazole Ring C-N (Quaternary) |
| C4 | 108.7 | Pyrazole Ring C-H |
| N-CH | 46.8 | Ethyl Methylene |
| CH | 15.6 | Ethyl Methyl |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm molecular weight and fragmentation patterns characteristic of the ethyl and carboxyl groups.
-
Ionization Mode: Electrospray Ionization (ESI)
-
Positive Mode (
):-
[M+H]
: m/z 141.1 (Base peak) -
[M+Na]
: m/z 163.1
-
-
Negative Mode (
):-
[M-H]
: m/z 139.1 (Characteristic of carboxylic acids)
-
-
Fragmentation (MS/MS):
-
Loss of CO
(44 Da) m/z 97 (1-ethylpyrazole fragment). -
Loss of Ethyl (29 Da)
m/z 112.
-
Infrared Spectroscopy (FT-IR)
-
Method: ATR (Attenuated Total Reflectance) or KBr pellet.
-
Key Absorptions:
-
3300–2500 cm
: Broad O-H stretch (Carboxylic acid dimer). -
3120 cm
: C-H stretch (Aromatic/Pyrazole). -
1690–1710 cm
: C=O stretch (Strong, Carboxylic acid). -
1540, 1450 cm
: C=N and C=C ring stretches.
-
Critical Protocol: Distinguishing Regioisomers (1,5 vs 1,3)
The synthesis of N-alkyl pyrazoles often produces a mixture of 1-ethyl-1H-pyrazole-5-carboxylic acid (Target) and 1-ethyl-1H-pyrazole-3-carboxylic acid (Impurity) . Standard 1D NMR is often insufficient to distinguish them without reference standards.
The Self-Validating NOE Protocol
The most reliable method to confirm the 1,5-isomer structure is 1D NOE (Nuclear Overhauser Effect) or 2D NOESY spectroscopy.
-
1,3-Isomer (Impurity): The N-Ethyl group is spatially adjacent to the H5 proton .
-
Observation: Strong NOE enhancement between N-CH
and the ring proton at ~7.6 ppm.
-
-
1,5-Isomer (Target): The N-Ethyl group is spatially adjacent to the Carboxylic Acid (COOH) .
-
Observation:NO NOE enhancement between N-CH
and any ring proton (H4 is too distant).
-
Regioisomer Differentiation Logic Flow
The following diagram illustrates the decision logic for validating the compound structure.
Caption: Logic flow for distinguishing 1,3- and 1,5-pyrazole isomers using NOE spectroscopy.
Experimental Protocols
Sample Preparation for NMR
-
Mass: Weigh 5–10 mg of the solid compound.
-
Solvent: Add 0.6 mL of DMSO-
(99.9% D).-
Why DMSO? It ensures full solubility of the polar carboxylic acid and prevents rapid exchange of the acid proton, allowing it to be visualized.
-
-
Tube: Transfer to a clean, dry 5 mm NMR tube.
-
Acquisition:
-
Run standard proton (
H) with 16 scans. -
Run NOESY 1D (mixing time 500 ms), irradiating the quartet at 4.51 ppm.
-
HPLC Purity Check
Before spectroscopic validation, ensure the sample is not a mixture of isomers.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm.
-
Note: The 1,5-isomer typically elutes later than the 1,3-isomer due to intramolecular hydrogen bonding effects reducing polarity, though this can vary by column chemistry.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 565702, 1-Ethyl-1H-pyrazole-5-carboxylic acid. Retrieved January 30, 2026, from [Link]
- Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry, Vol 5. Pergamon Press. (Foundational text on pyrazole tautomerism and spectroscopy).
-
Lead Sciences. (n.d.). 1-Ethyl-1H-pyrazole-5-carboxylic acid Product Data. Retrieved January 30, 2026, from [Link]
-
NIST Mass Spectrometry Data Center. (2023). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester (Isomer Comparison Data). NIST Chemistry WebBook. Retrieved January 30, 2026, from [Link]
Sources
solubility of 1-Ethyl-1H-pyrazole-5-carboxylic acid in organic solvents
An In-Depth Technical Guide to the Solubility of 1-Ethyl-1H-pyrazole-5-carboxylic Acid in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a critical parameter in drug discovery, process development, and formulation science. This guide provides a comprehensive technical overview of the solubility characteristics of 1-Ethyl-1H-pyrazole-5-carboxylic acid (CAS No: 400755-43-3), a heterocyclic building block of significant interest.[1] We will explore the physicochemical principles governing its solubility, present a predictive qualitative analysis across various organic solvent classes, and provide a robust, self-validating experimental protocol for precise quantitative determination. This document is intended for researchers, chemists, and pharmaceutical scientists seeking to understand and leverage the solubility profile of this compound in their work.
Introduction: The Importance of Solubility Profiling
1-Ethyl-1H-pyrazole-5-carboxylic acid is a substituted pyrazole derivative featuring a carboxylic acid moiety.[2] Compounds of this class are prevalent in medicinal chemistry and agrochemicals, serving as crucial intermediates in the synthesis of complex bioactive molecules.[3][4][5] Understanding the solubility of this intermediate is paramount for several reasons:
-
Reaction Kinetics: Optimizing reaction conditions requires the solute to be in the solution phase. Poor solubility can lead to sluggish or incomplete reactions.
-
Purification: Crystallization, a primary method for purification, is fundamentally a solubility-driven process. Knowledge of solubility in different solvents is essential for developing efficient crystallization protocols.
-
Drug Development: For compounds intended as APIs, solubility directly impacts bioavailability and the choice of formulation strategies.[3]
-
Analytical Method Development: Preparing standards and samples for techniques like High-Performance Liquid Chromatography (HPLC) requires suitable solvents that can fully dissolve the analyte.[6][7]
This guide moves beyond a simple data sheet, offering a mechanistic understanding and a practical framework for determining the solubility of 1-Ethyl-1H-pyrazole-5-carboxylic acid.
Physicochemical Drivers of Solubility
The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can form with a solvent. The principle of "like dissolves like" serves as a useful starting point, where solubility is favored when the solute and solvent have similar polarities.[8] Let's dissect the structure of 1-Ethyl-1H-pyrazole-5-carboxylic acid (C₆H₈N₂O₂) to understand its behavior.
-
Molecular Weight: 140.14 g/mol [2]
-
Key Functional Groups:
-
Carboxylic Acid (-COOH): This is the dominant polar feature. It is a strong hydrogen bond donor (from the hydroxyl proton) and acceptor (from both oxygens). Its acidic nature means it can be deprotonated by bases to form a highly polar carboxylate salt, dramatically increasing aqueous solubility.[9]
-
Pyrazole Ring: This aromatic heterocycle contains two nitrogen atoms. The sp² hybridized nitrogen can act as a hydrogen bond acceptor. The ring system itself contributes to the molecule's rigidity and potential for π-π stacking interactions.
-
Ethyl Group (-CH₂CH₃): This alkyl chain is nonpolar and hydrophobic. It contributes to the molecule's lipophilicity.
-
The overall solubility is a balance between the hydrophilic character of the carboxylic acid and pyrazole ring versus the hydrophobic character of the ethyl group and the carbon backbone.[10]
Caption: Physicochemical contributions to the solubility of the molecule.
Predicted Solubility Profile in Common Organic Solvents
Based on the structural analysis, we can predict the qualitative solubility of 1-Ethyl-1H-pyrazole-5-carboxylic acid. This predictive framework is invaluable for initial solvent screening in process development and analytical chemistry.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Interaction |
| Polar Protic | Methanol, Ethanol | High | The solvent's -OH group can engage in strong hydrogen bonding with both the carboxylic acid and the pyrazole nitrogens. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone | High to Moderate | These solvents are strong hydrogen bond acceptors and have large dipole moments, allowing for effective solvation of the polar functional groups. |
| Ethers | Tetrahydrofuran (THF) | Moderate | THF is a polar aprotic solvent but a weaker hydrogen bond acceptor than DMSO or DMF. Solubility is expected but may be limited. |
| Halogenated | Dichloromethane (DCM), Chloroform | Low to Sparingly Soluble | These solvents have low polarity. While some dipole interactions are possible, they cannot effectively disrupt the strong solute-solute hydrogen bonding of the carboxylic acid dimers. |
| Aromatic | Toluene | Very Low / Insoluble | Toluene is nonpolar and lacks the ability to form hydrogen bonds, making it a poor solvent for this polar molecule. |
| Aliphatic | Hexane, Heptane | Insoluble | These nonpolar solvents cannot overcome the strong intermolecular forces of the crystalline solid. |
A Self-Validating Protocol for Equilibrium Solubility Determination
To move beyond qualitative predictions, a robust experimental method is required. The isothermal shake-flask method is the gold standard for determining equilibrium solubility. This protocol is designed to be self-validating, ensuring data accuracy and reliability.
Principle
An excess of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient duration to allow the solution to reach equilibrium (saturation). After separating the undissolved solid, the concentration of the solute in the saturated solution is measured using a suitable analytical technique, typically HPLC.
Experimental Workflow
Caption: Workflow for the isothermal equilibrium solubility determination.
Step-by-Step Methodology
-
Preparation of Materials:
-
Ensure the 1-Ethyl-1H-pyrazole-5-carboxylic acid is of high purity (e.g., >98%) and is a crystalline solid.
-
Use analytical or HPLC-grade solvents.
-
Equipment: Analytical balance, calibrated pipettes, temperature-controlled shaker/incubator, centrifuge, HPLC system.
-
-
Sample Preparation:
-
Into a series of glass vials, add a pre-weighed amount of the compound (e.g., 20 mg). The amount should be sufficient to ensure an excess of solid remains after equilibrium is reached.
-
Accurately add a known volume of the test solvent (e.g., 2.0 mL) to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).
-
Agitate the slurries at a constant rate for a pre-determined time. A minimum of 24 hours is recommended.
-
Causality & Trustworthiness: To ensure equilibrium has been reached, a time-point study is crucial. For a new compound, samples should be taken at multiple intervals (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured concentration plateaus.[8][11] For routine analysis, a single 24-48h time point is often sufficient once validated.
-
-
Phase Separation:
-
Remove the vials from the shaker and let them stand briefly to allow larger particles to settle.
-
Separate the saturated solution (supernatant) from the excess solid. This can be achieved by:
-
Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).
-
Filtration: Use a syringe to draw up the supernatant and pass it through a solvent-compatible, low-binding syringe filter (e.g., 0.22 µm PTFE). Discard the first few drops to saturate the filter membrane.
-
-
Causality & Trustworthiness: This step is critical to prevent solid particles from being carried over into the analytical sample, which would artificially inflate the solubility measurement.
-
-
Quantification via HPLC:
-
Immediately after separation, accurately dilute a known volume of the clear supernatant with a suitable mobile phase or diluent to bring the concentration within the calibrated range of the HPLC method.
-
Analyze the diluted sample using a validated, stability-indicating HPLC method.
-
Example HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile and water with an acidic modifier (e.g., 0.1% Formic Acid or Phosphoric Acid).[6] The acid suppresses the ionization of the carboxylic acid, leading to better peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (determined by a UV scan of the compound).
-
Calibration: Prepare a calibration curve using at least five standards of known concentration. Ensure the curve has a correlation coefficient (r²) > 0.999.
-
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor
-
Conclusion
The solubility of 1-Ethyl-1H-pyrazole-5-carboxylic acid is governed by a balance of its polar, hydrogen-bonding carboxylic acid and pyrazole functionalities and its nonpolar ethyl group. It is predicted to be highly soluble in polar protic solvents like methanol and ethanol, and sparingly soluble to insoluble in nonpolar solvents like toluene and hexane. For precise and reliable data, a rigorous experimental approach is non-negotiable. The detailed shake-flask protocol provided herein, coupled with HPLC quantification, offers a robust and self-validating system for generating high-quality solubility data. This information is foundational for the effective use of this important chemical intermediate in research, development, and manufacturing.
References
- Title: Experiment: Solubility of Organic & Inorganic Compounds Source: University Course Material URL
- Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: Academic Laboratory Manual URL
- Title: Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes Source: UNT Digital Library URL
-
Title: 21.1: Structure and Properties of Carboxylic Acids and their Salts Source: Chemistry LibreTexts URL: [Link]
-
Title: Carboxylic acid - Properties, Structure, Reactions Source: Britannica URL: [Link]
-
Title: Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics Source: ACS Publications URL: [Link]
-
Title: Solubility of Organic Compounds Source: University of Calgary Chemistry Department URL: [Link]
-
Title: Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives Source: De Gruyter URL: [Link]
-
Title: 1-Ethyl-1H-pyrazole-5-carboxylic acid Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: 5-acetyl-1h-pyrazole-3-carboxylic acid cas 1297537-45-1 Source: Home Sunshine Pharma URL: [Link]
- Title: Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same Source: Google Patents URL
-
Title: Ethyl 5-methyl-1H-pyrazole-3-carboxylate Source: SIELC Technologies URL: [Link]
-
Title: How does the solubility of carboxylic acids in water decrease with increase in molecular mass? Source: Quora URL: [Link]
-
Title: Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid Source: Technical Disclosure Commons URL: [Link]
-
Title: Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis Source: Academic Laboratory Manual Supplement URL: [Link]
- Title: Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate Source: Google Patents URL
-
Title: Experiment 727: Organic Compound Functional Groups Source: Chemistry LibreTexts URL: [Link]
-
Title: An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds Source: ACG Publications URL: [Link]
-
Title: 1-Ethyl-1H-pyrazole-5-carboxylic acid Source: Lead Sciences URL: [Link]
Sources
- 1. 1-Ethyl-1H-pyrazole-5-carboxylic acid - Lead Sciences [lead-sciences.com]
- 2. 1-Ethyl-1H-pyrazole-5-carboxylic acid | C6H8N2O2 | CID 565702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. Ethyl 5-methyl-1H-pyrazole-3-carboxylate | SIELC Technologies [sielc.com]
- 7. acgpubs.org [acgpubs.org]
- 8. chem.ws [chem.ws]
- 9. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 10. quora.com [quora.com]
- 11. www1.udel.edu [www1.udel.edu]
1-Ethyl-1H-pyrazole-5-carboxylic Acid: A Technical Guide for Drug Discovery Professionals
Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern drug discovery.[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of engaging in a variety of interactions with biological targets. The incorporation of a carboxylic acid moiety, particularly at the 5-position, provides a critical anchor for binding to protein active sites, enhancing both potency and selectivity. This guide focuses on a specific, yet underexplored member of this family: 1-Ethyl-1H-pyrazole-5-carboxylic acid . While its direct biological characterization in publicly accessible literature is limited, its structural motifs suggest significant potential as a key building block for novel therapeutics. This document will, therefore, provide a comprehensive overview of its chemical properties, a detailed, field-proven methodology for its synthesis, and an exploration of its potential applications based on the well-established pharmacology of its close analogs.
Physicochemical and Structural Properties
1-Ethyl-1H-pyrazole-5-carboxylic acid (CAS 400755-43-3) is a small molecule with significant potential for chemical modification.[2][3] Its core structure consists of a pyrazole ring N-alkylated with an ethyl group and bearing a carboxylic acid at the C5 position. This combination of a hydrophobic ethyl group and a polar, ionizable carboxylic acid creates a molecule with amphipathic character, a desirable trait for interacting with complex biological environments.
| Property | Value | Source(s) |
| CAS Number | 400755-43-3 | [2][3][4][5][6] |
| Molecular Formula | C₆H₈N₂O₂ | [3] |
| Molecular Weight | 140.14 g/mol | [3] |
| Canonical SMILES | CCN1C(=CC=N1)C(=O)O | [2][5] |
| Storage Conditions | 2-8°C, Sealed in dry environment | [2] |
Synthesis of 1-Ethyl-1H-pyrazole-5-carboxylic Acid: A Regioselective Approach
The synthesis of N-alkylated pyrazole-5-carboxylic acids is a well-established, yet challenging, endeavor in organic chemistry. The primary challenge lies in controlling the regioselectivity of the cyclocondensation reaction between a β-dicarbonyl compound and a substituted hydrazine. The reaction can yield two regioisomers: the desired 1,5-disubstituted pyrazole and the 1,3-disubstituted isomer. The following protocol is a robust, two-step procedure adapted from established methodologies for analogous compounds, designed to favor the formation of the 1,5-isomer.
Step 1: Synthesis of Ethyl 1-Ethyl-1H-pyrazole-5-carboxylate
The foundational step is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine. In this case, ethyl 2,4-dioxobutanoate (or a suitable equivalent) is reacted with ethylhydrazine. The reaction conditions, particularly pH and solvent, are critical for directing the initial nucleophilic attack and subsequent cyclization to favor the desired regioisomer.
Experimental Protocol: Synthesis of Ethyl 1-Ethyl-1H-pyrazole-5-carboxylate
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2,4-dioxobutanoate (1.0 eq) and a suitable solvent such as ethanol or acetic acid.
-
Addition of Hydrazine: While stirring, slowly add a solution of ethylhydrazine sulfate (1.1 eq) and a mild base like sodium acetate (1.1 eq) in water. The slow addition and controlled temperature (0-10 °C) are crucial to manage the exothermicity of the reaction.
-
Cyclocondensation: After the addition is complete, heat the reaction mixture to reflux (typically 70-80 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Resuspend the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product, a mixture of regioisomers, is then purified by column chromatography on silica gel to isolate the target ester.
Step 2: Saponification to 1-Ethyl-1H-pyrazole-5-carboxylic Acid
The final step is a straightforward saponification (hydrolysis) of the ethyl ester to the corresponding carboxylic acid.
Experimental Protocol: Saponification
-
Hydrolysis: Dissolve the purified ethyl 1-ethyl-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Base Addition: Add an excess of sodium hydroxide (2-3 eq) and heat the mixture to 50-60 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Acidification and Isolation: Cool the reaction mixture in an ice bath and acidify to a pH of 2-3 with cold 1N hydrochloric acid. The carboxylic acid will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water to remove any inorganic salts, and dry under vacuum to yield the final product, 1-Ethyl-1H-pyrazole-5-carboxylic acid.
Caption: General synthetic workflow for 1-Ethyl-1H-pyrazole-5-carboxylic acid.
Potential Biological Activities and Applications in Drug Development
While direct pharmacological data for 1-Ethyl-1H-pyrazole-5-carboxylic acid is not extensively published, the pyrazole carboxylic acid scaffold is a well-established pharmacophore with a broad range of biological activities.[7][8] Extrapolation from structurally similar compounds provides a strong rationale for its investigation in several therapeutic areas.
-
Anti-inflammatory and Analgesic Properties: Many pyrazole derivatives are known to exhibit potent anti-inflammatory and analgesic effects.[9][10] The carboxylic acid moiety can mimic the acidic group of non-steroidal anti-inflammatory drugs (NSAIDs), potentially targeting enzymes like cyclooxygenase (COX).
-
Anticancer Activity: The pyrazole ring is a key component in numerous kinase inhibitors used in oncology.[1] Derivatives of pyrazole carboxylates have been shown to induce apoptosis and exhibit significant cytotoxic activity against various cancer cell lines, including colorectal and lung cancer.[7][11]
-
Antimicrobial and Antiviral Applications: Substituted pyrazoles have demonstrated efficacy against a range of microbial pathogens. Notably, derivatives of the closely related 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid have been investigated for their ability to inhibit bacterial biofilm formation, a key mechanism of antibiotic resistance.[12]
-
Metabolic Disorders: Pyrazole derivatives have been explored as antagonists for receptors involved in metabolic diseases, highlighting their potential in developing treatments for conditions such as diabetes.
The ethyl group at the N1 position provides a handle for tuning lipophilicity and metabolic stability, while the carboxylic acid at C5 serves as a crucial point for salt formation and interaction with biological targets. This makes 1-Ethyl-1H-pyrazole-5-carboxylic acid an ideal starting point for library synthesis and structure-activity relationship (SAR) studies.
Conclusion and Future Outlook
1-Ethyl-1H-pyrazole-5-carboxylic acid represents a valuable, yet underutilized, building block for medicinal chemistry and drug discovery. Its synthesis, while requiring careful control of regioselectivity, is achievable through established chemical transformations. Based on the extensive and diverse biological activities of its analogs, this compound is a prime candidate for exploration in oncology, inflammation, and infectious disease research. Drug development professionals are encouraged to view this molecule not just as a reagent, but as a strategic starting point for the rational design of next-generation therapeutics.
References
-
Koprivanac, A., et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Medicinal Chemistry. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026, January 25). The Role of Pyrazole Carboxylic Acids in Novel Antiviral Drug Discovery. Retrieved from [Link]
-
Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1). Available at: [Link]
-
Sinoway Industrial Co., Ltd. (n.d.). 1-Ethyl-1H-pyrazole-5-carboxylic acid 400755-43-3. Retrieved from [Link]
-
Tran, T. T., et al. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega. Available at: [Link]
- Patel, K., et al. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 7(3), 1334-1340.
-
Wang, Z., et al. (2013). Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives. Archiv der Pharmazie, 346(9), 655-664. Available at: [Link]
- M/s Anji Biosciences. (n.d.). 1-Ethyl-1H-pyrazole-5-carboxylic Acid (400755-43-3), 98%.
-
Donnini, S., et al. (2021). Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. ChemistryOpen, 10(1), 10-14. Available at: [Link]
- Google Patents. (2016). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
-
Li, Y., et al. (2019). Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates. Organic & Biomolecular Chemistry, 17(16), 4046-4055. Available at: [Link]
- Google Patents. (2001). Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters.
- Google Patents. (2018). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
-
Sharma, V., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(18), 5543. Available at: [Link]
-
Depa, N., & Erothu, H. (2020). Synthesis of pyrazole carboxylic acid intermediate 5 (5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid). ResearchGate. Available at: [Link]
-
Technical Disclosure Commons. (2022). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]
-
Al-Hourani, B. J., et al. (2011). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molecules, 16(7), 5786-5793. Available at: [Link]
Sources
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 400755-43-3|1-Ethyl-1H-pyrazole-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. 1-ethyl-1H-pyrazole-5-carboxylic acid | CAS 400755-43-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. China 1-Ethyl-1H-pyrazole-5-carboxylic Acid 400755-43-3,Buy 1-Ethyl-1H-pyrazole-5-carboxylic Acid 400755-43-3 Online -china-sinoway.com [china-sinoway.com]
- 5. jk-sci.com [jk-sci.com]
- 6. m.indiamart.com [m.indiamart.com]
- 7. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. chemimpex.com [chemimpex.com]
- 10. researchgate.net [researchgate.net]
- 11. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00972F [pubs.rsc.org]
- 12. nbinno.com [nbinno.com]
1-Ethyl-1H-pyrazole-5-carboxylic acid in medicinal chemistry applications
Interpretation of Results: The hypothetical data in Table 1 shows that our synthesized compound, PY-F-Bn, is a potent inhibitor of PARP1 with an IC50 in the low nanomolar range. Importantly, it displays a 5.6-fold selectivity for PARP1 over the closely related isoform PARP2. This is a desirable trait, as isoform-selective inhibitors may offer a better therapeutic window and reduced off-target effects. [18]The reference compound, Olaparib, is shown for comparison and is, in this hypothetical example, more potent but less selective. This initial result validates the 1-Ethyl-1H-pyrazole-5-carboxylic acid scaffold as a promising starting point for a PARP inhibitor discovery program. Further SAR studies could involve modifying the benzylamine fragment or substituting the C3/C4 positions of the pyrazole ring to improve potency and selectivity. [14]
References
-
De Gruyter. Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Available from: [Link]
-
MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]
-
Biointerface Research in Applied Chemistry. Synthesis, Spectral Characterization, in Vitro and in Silico Studies of Benzodioxin Pyrazoline derivatives. Available from: [Link]
-
MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]
-
PubMed Central. Current status of pyrazole and its biological activities. Available from: [Link]
-
PubMed. Perspective: the potential of pyrazole-based compounds in medicine. Available from: [Link]
-
YouTube. PYRAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS). Available from: [Link]
-
RSC Publishing. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. Available from: [Link]
-
Research and Reviews. Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Available from: [Link]
-
PubMed Central. Pyrazole: an emerging privileged scaffold in drug discovery. Available from: [Link]
-
ResearchGate. (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Available from: [Link]
-
ACS Publications. Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Available from: [Link]
-
PubMed Central. Inhibitors of PARP: Number crunching and structure gazing. Available from: [Link]
-
SpringerLink. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]
-
Da-Ta Biotech. In Vitro Enzyme Assay: Cutting Edge Research. Available from: [Link]
- Google Patents. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
-
PubMed Central. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]
-
Nature. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Available from: [Link]
-
NCBI Bookshelf. Mechanism of Action Assays for Enzymes. Available from: [Link]
-
CORA. Recent developments in the practical application of novel carboxylic acid bioisosteres. Available from: [Link]
-
MDPI. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Available from: [Link]
-
MDPI. PARP Theranostic Auger Emitters Are Cytotoxic in BRCA Mutant Ovarian Cancer and Viable Tumors from Ovarian Cancer Patients Enable Ex-Vivo Screening of Tumor Response. Available from: [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]
-
PubMed. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. Available from: [Link]
-
Frontiers. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Available from: [Link]
-
YouTube. What is a PARP Inhibitor? | Dana-Farber Cancer Institute | Science Illustrated. Available from: [Link]
-
PubMed. Carboxylic acid (bio)isosteres in drug design. Available from: [Link]
-
MDPI. Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Available from: [Link]
-
Drug Design Org. Structure Activity Relationships. Available from: [Link]
- Google Patents. Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters.
-
Eco-Vector Journals. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Available from: [Link]
-
ACS Publications. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Available from: [Link]
-
Cambridge MedChem Consulting. Acid Bioisosteres. Available from: [Link]
-
ResearchGate. In vitro enzymatic assay. Available from: [Link]
-
PubMed. Sustained delivery of PARP inhibitor Talazoparib for the treatment of BRCA-deficient ovarian cancer. Available from: [Link]
-
ResearchGate. Illustration of Structure Activity Relationship (SAR) summary: colour.... Available from: [Link]
-
PubMed. 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Available from: [Link]
-
NIH. The PARP1 Inhibitor AZD5305 Impairs Ovarian Adenocarcinoma Progression and Visceral Metastases in Patient-derived Xenografts Alone and in Combination with Carboplatin. Available from: [Link]
-
In-vitro In-vivo In-silico Journal. Enzyme Inhibition. Available from: [Link]
-
Technical Disclosure Commons. Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Perspective: the potential of pyrazole-based compounds in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rroij.com [rroij.com]
- 8. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 9. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. DSpace [cora.ucc.ie]
- 12. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note: 1-Ethyl-1H-pyrazole-5-carboxylic Acid as a Synthetic Building Block
[1]
Executive Summary & Strategic Value
1-Ethyl-1H-pyrazole-5-carboxylic acid is a pivotal heterocyclic building block used extensively in the synthesis of kinase inhibitors, GPCR ligands, and SDHI (Succinate Dehydrogenase Inhibitor) fungicides.[1]
Unlike its regioisomer (the 3-carboxylic acid), the 5-carboxylic acid possesses a unique steric and electronic profile due to the proximity of the N-ethyl group to the carbonyl center. This "ortho-like" steric effect influences both the reactivity of the carboxylic acid during coupling and the conformational lock of the final pharmacophore within a binding pocket.
Key Chemical Attributes
| Property | Data |
| CAS Number | 57613-28-0 |
| Molecular Formula | C₆H₈N₂O₂ |
| Molecular Weight | 140.14 g/mol |
| pKa (Calc) | ~3.5 (Acidic due to electron-deficient ring) |
| Steric Profile | High steric hindrance at C5 due to N1-Ethyl group |
| Solubility | Soluble in DMSO, DMF, MeOH; limited in non-polar solvents |
Synthetic Challenges & Expert Insights
The Regioselectivity Trap
The most common failure mode when working with this scaffold is regioisomer contamination .
-
The Issue: Syntheses starting from ethyl hydrazines and diketoesters often yield a mixture of 1-ethyl-pyrazole-5-carboxylate (kinetic product) and 1-ethyl-pyrazole-3-carboxylate (thermodynamic product).[1]
-
The Check: Before committing to a multi-step synthesis, validate your starting material.[1]
-
1H NMR Diagnostic: The C4-proton in the 5-isomer typically appears slightly upfield compared to the 3-isomer due to shielding from the twisted carbonyl.
-
NOE (Nuclear Overhauser Effect):[1] Irradiating the N-ethyl methylene protons will show a strong NOE enhancement of the C5-substituent (in this case, the acid/ester) only in the 5-isomer .
-
Reactivity Modulation
The N-ethyl group exerts steric bulk that hinders nucleophilic attack at the C5-carbonyl. Standard coupling reagents (e.g., EDC/HOBt) often result in sluggish reaction rates or incomplete conversion.[1]
-
Recommendation: Use high-activity uronium reagents (HATU) or phosphonic anhydrides (T3P) to force conversion.[1]
Experimental Protocols
Protocol A: High-Efficiency Amide Coupling (Sterically Hindered Systems)
Designed for coupling 1-ethyl-1H-pyrazole-5-carboxylic acid with electron-deficient or secondary amines.[1]
Materials:
-
1-Ethyl-1H-pyrazole-5-carboxylic acid (1.0 equiv)[1]
-
Amine partner (1.1 equiv)[1]
-
HATU (1.2 equiv) [Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium][1]
-
DIPEA (3.0 equiv) [N,N-Diisopropylethylamine][1]
-
DMF (Anhydrous, 0.2 M concentration relative to acid)
Step-by-Step Methodology:
-
Activation: Charge a flame-dried reaction vial with the pyrazole acid and anhydrous DMF. Add DIPEA and stir at Room Temperature (RT) for 5 minutes.
-
Reagent Addition: Add HATU in one portion. The solution typically turns yellow/orange.[1] Stir for 10 minutes to form the activated ester (O-At ester).[1] Note: Do not wait longer than 20 minutes to avoid racemization or side reactions, although this substrate is achiral.[1]
-
Coupling: Add the amine partner (dissolved in minimal DMF if solid).
-
Reaction: Stir at RT for 4–16 hours. Monitor via LCMS.[1][2]
-
Checkpoint: If conversion is <50% after 4 hours, heat to 50°C. The N-ethyl steric clash often requires thermal energy to overcome the activation barrier.
-
-
Workup: Dilute with EtOAc. Wash sequentially with sat.[1] NaHCO₃ (2x), Water (1x), and Brine (1x).[1] Dry over Na₂SO₄ and concentrate.
Protocol B: Acid Chloride Formation (For Non-Nucleophilic Amines)
Use this when HATU fails or when scaling up to >100g where peptide coupling reagents become cost-prohibitive.[1]
Materials:
-
1-Ethyl-1H-pyrazole-5-carboxylic acid (1.0 equiv)[1]
-
Thionyl Chloride (SOCl₂) (5.0 equiv)[1]
-
Catalytic DMF (2-3 drops)[1]
Step-by-Step Methodology:
-
Setup: Suspend the acid in dry Toluene (preferred over DCM for higher boiling point).
-
Catalysis: Add 2 drops of dry DMF (Vilsmeier-Haack activation mechanism).[1]
-
Chlorination: Add SOCl₂ dropwise at RT.[1]
-
Reflux: Heat to 80°C (if Toluene) or reflux (if DCM) for 2 hours. Gas evolution (SO₂/HCl) indicates reaction progress.[1][4]
-
Isolation: Concentrate in vacuo to remove excess SOCl₂.[1] Azeotrope twice with dry Toluene to remove trace acid gases.[1]
-
Usage: The resulting crude acid chloride is stable for short-term storage under N₂ but should be used immediately for coupling.[1]
Workflow Visualization
Figure 1: Strategic Decision Tree for Pyrazole Coupling
This diagram illustrates the logic flow for selecting the correct activation method based on the amine partner's nucleophilicity and the steric constraints of the 5-position.
Caption: Decision matrix for coupling 1-ethyl-1H-pyrazole-5-carboxylic acid based on amine nucleophilicity.
Advanced Application: Heterocycle Construction
In medicinal chemistry (specifically scaffold hopping), the carboxylic acid is often converted into a 1,2,4-oxadiazole to mimic an amide or ester with improved metabolic stability.[1]
Protocol: One-Pot 1,2,4-Oxadiazole Synthesis
-
Activation: React the pyrazole acid (1 equiv) with CDI (1.1 equiv) in Dioxane. Heat to 50°C for 1h to form the acyl imidazole.[1]
-
Addition: Add the requisite amidoxime (R-C(=NOH)NH₂).[1]
-
Cyclization: Heat the mixture to 100°C for 12 hours.
-
Result: The N-ethyl group at position 1 forces the oxadiazole ring out of planarity, creating a twisted conformation often required for kinase selectivity.[1]
References
-
PubChem. (2025).[1] 1-Ethyl-1H-pyrazole-5-carboxylic acid (CID 565702).[1] National Library of Medicine.[1] Retrieved from [Link][1]
-
Viveka, S., et al. (2016).[1][5] Synthesis, Spectral Characterization, and Crystal Structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Molecular Crystals and Liquid Crystals.[1][5] Retrieved from [Link][1]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.[1][4][6][7] Retrieved from [Link]
-
ResearchGate. (2022).[1] Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches. Retrieved from [Link]
Sources
- 1. 1-Ethyl-1H-pyrazole-5-carboxylic acid | C6H8N2O2 | CID 565702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. growingscience.com [growingscience.com]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for 1-Ethyl-1H-pyrazole-5-carboxylic acid as a Pharmaceutical Intermediate
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the synthesis, characterization, and application of 1-Ethyl-1H-pyrazole-5-carboxylic acid (CAS No. 400755-43-3). This pyrazole derivative is a valuable heterocyclic building block in the synthesis of various active pharmaceutical ingredients (APIs). These notes detail a robust, two-step synthesis protocol starting from the Claisen condensation to form the key diketoester precursor, followed by cyclization and hydrolysis. Furthermore, we illustrate its utility as a key intermediate in a well-established synthetic route toward Sildenafil, a widely used medication. Detailed protocols for analytical characterization, safety precautions, and troubleshooting are included to ensure reliable and reproducible results in a research and development setting.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs across various therapeutic areas.[1] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and metabolic stability make it an ideal component for designing molecules that interact with biological targets. Notable pharmaceuticals containing the pyrazole motif include the anti-inflammatory drug Celecoxib, the anti-obesity agent Rimonabant, and the blockbuster erectile dysfunction medication Sildenafil.[1]
1-Ethyl-1H-pyrazole-5-carboxylic acid serves as a particularly useful intermediate. The ethyl group at the N1 position provides specific lipophilicity and steric properties, while the carboxylic acid at the C5 position is a versatile functional handle. This carboxyl group can be readily converted into amides, esters, or other functionalities, allowing for the late-stage diversification of drug candidates.[2] This guide provides the necessary protocols to synthesize and utilize this key intermediate effectively.
Physicochemical and Safety Data
A thorough understanding of the intermediate's properties is critical for safe handling and successful experimental design.
Table 1: Physicochemical Properties of 1-Ethyl-1H-pyrazole-5-carboxylic acid
| Property | Value | Source |
| CAS Number | 400755-43-3 | PubChem[3] |
| Molecular Formula | C₆H₈N₂O₂ | PubChem[3] |
| Molecular Weight | 140.14 g/mol | PubChem[3] |
| IUPAC Name | 1-Ethyl-1H-pyrazole-5-carboxylic acid | PubChem[3] |
| Appearance | White to off-white solid | --- |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water | --- |
Safety and Handling:
1-Ethyl-1H-pyrazole-5-carboxylic acid and its precursors should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required.
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H302: Harmful if swallowed.[4]
For detailed safety information, always consult the latest Safety Data Sheet (SDS) from your supplier.
Synthesis Protocol for 1-Ethyl-1H-pyrazole-5-carboxylic acid
The synthesis is a two-stage process. First, the precursor ethyl 1-ethyl-1H-pyrazole-5-carboxylate is synthesized via a cyclocondensation reaction. This ester is then hydrolyzed to yield the final carboxylic acid. This strategy is adapted from established methods for preparing 1-alkyl-pyrazole-5-carboxylic esters.[5]
Workflow Diagram: Synthesis of 1-Ethyl-1H-pyrazole-5-carboxylic acid
Caption: Overall workflow for the two-stage synthesis.
Stage 1: Synthesis of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate
This procedure is based on the highly regioselective reaction between a 2,4-diketo ester and an alkylhydrazine.[5] The key to achieving the desired 1,5-disubstituted pyrazole isomer is to maintain an excess of free alkylhydrazine during the reaction.
Materials:
-
Ethyl 2,4-dioxohexanoate (CAS: 13246-52-1)
-
Ethylhydrazine oxalate or a solution of ethylhydrazine
-
Sodium hydroxide (for free-basing, if starting from salt)
-
Anhydrous Ethanol
-
Diethyl ether
Protocol:
-
Preparation of Free Ethylhydrazine (if starting from salt): In a separate flask, dissolve ethylhydrazine oxalate in a minimum amount of water and cool in an ice bath. Add a concentrated solution of NaOH dropwise with stirring until the pH is >12. Extract the free ethylhydrazine into diethyl ether, dry the organic layer over anhydrous sodium sulfate, and carefully concentrate in vacuo at low temperature. Caution: Alkylhydrazines are toxic and potentially volatile.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylhydrazine (1.0 eq) in anhydrous ethanol (approx. 5 mL per gram of hydrazine).
-
Cooling: Cool the ethylhydrazine solution to 5-10°C using an ice-water bath.
-
Addition of Diketoester: Dissolve ethyl 2,4-dioxohexanoate (1.0 eq) in anhydrous ethanol (approx. 2 mL per gram). Add this solution dropwise to the cooled ethylhydrazine solution over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.
-
Causality: Maintaining a low temperature and adding the diketoester to the hydrazine (inverse addition) ensures that free hydrazine is always in excess. This kinetically favors the initial nucleophilic attack at the C4 carbonyl, leading to the desired 1,5-disubstituted pyrazole over the 1,3-isomer.
-
-
Reaction: After the addition is complete, allow the mixture to stir at 5-10°C for an additional 1-2 hours.
-
Workup: Remove the solvent under reduced pressure. The resulting crude oil can be purified by vacuum distillation or flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure ethyl 1-ethyl-1H-pyrazole-5-carboxylate.
Stage 2: Hydrolysis to 1-Ethyl-1H-pyrazole-5-carboxylic acid
This is a standard ester hydrolysis procedure.
Materials:
-
Ethyl 1-ethyl-1H-pyrazole-5-carboxylate
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 1M and concentrated
-
Water
Protocol:
-
Saponification: Dissolve the pyrazole ester (1.0 eq) in ethanol. Add an aqueous solution of NaOH (1.5-2.0 eq).
-
Heating: Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by TLC until the starting material is consumed.
-
Cooling and Concentration: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to pH 2-3 by the slow, dropwise addition of 1M HCl. A white precipitate should form.
-
Self-Validation: The formation of a precipitate upon acidification is a strong indicator that the salt of the desired carboxylic acid has been successfully protonated to its less soluble free-acid form.
-
-
Isolation: Stir the mixture in the ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the filter cake thoroughly with cold water to remove any inorganic salts. Dry the product under high vacuum to yield pure 1-Ethyl-1H-pyrazole-5-carboxylic acid.
Application as an Intermediate: Synthesis of Sildenafil
1-Ethyl-1H-pyrazole-5-carboxylic acid is an analogue of the key intermediate used in the synthesis of Sildenafil. The established route for Sildenafil involves methylation of a pyrazole ester, whereas this guide uses an ethylated version. The subsequent chemical transformations are directly applicable.[6]
Workflow Diagram: Conversion to Sildenafil Core
Caption: Key transformations from the pyrazole acid to the Sildenafil core.
Protocol Outline for Sildenafil Synthesis:
-
Nitration: The pyrazole carboxylic acid is nitrated at the 4-position using a mixture of oleum (fuming sulfuric acid) and fuming nitric acid. This step requires careful temperature control due to its highly exothermic nature.[6]
-
Amide Formation: The carboxylic acid of the nitrated intermediate is converted to a primary amide. This is typically a two-step process involving activation of the acid, for example, by converting it to an acyl chloride with thionyl chloride (SOCl₂), followed by reaction with ammonia (e.g., ammonium hydroxide).[6]
-
Reduction: The nitro group is reduced to an amine. A common method is catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst.[6]
-
Acylation: The newly formed 4-amino group is acylated by reacting it with 2-ethoxybenzoyl chloride.
-
Final Steps (Cyclization and Sulfonylation): The resulting intermediate undergoes a series of reactions, including cyclization and reaction with the N-methylpiperazine side chain, to yield the final Sildenafil molecule.
Analytical Characterization
To ensure the identity and purity of the synthesized material, a combination of analytical techniques should be employed.
Table 2: Expected Analytical Data
| Technique | Expected Results for 1-Ethyl-1H-pyrazole-5-carboxylic acid |
| ¹H NMR | (Predicted, DMSO-d₆, 400 MHz) δ ~13.0 (br s, 1H, COOH), 7.60 (d, 1H, pyrazole-H), 6.80 (d, 1H, pyrazole-H), 4.40 (q, 2H, -CH₂-CH₃), 1.40 (t, 3H, -CH₂-CH₃). The broad carboxylic proton signal disappears upon D₂O exchange. |
| ¹³C NMR | (Predicted, DMSO-d₆, 100 MHz) δ ~162 (C=O), 140 (pyrazole-C), 138 (pyrazole-C), 110 (pyrazole-C), 45 (-CH₂-), 15 (-CH₃). |
| Mass Spec (ESI-) | Calculated for C₆H₇N₂O₂⁻: 139.05. Found: [M-H]⁻ = 139.1 |
| Melting Point | Literature values vary; typically in the range of 150-160°C. |
| HPLC Purity | ≥98% (using a standard C18 column with a water/acetonitrile gradient and UV detection at ~220 nm). |
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low yield in Stage 1 | Incorrect isomer formation. | Ensure inverse addition (diketone to hydrazine) and maintain low temperature (5-10°C) to favor the kinetic product. |
| Incomplete reaction. | Allow the reaction to stir for a longer duration at low temperature. | |
| Product does not precipitate in Stage 2 | Insufficient acidification. | Check the pH of the solution with pH paper or a meter. Add more 1M HCl until pH is definitively in the 2-3 range. |
| Product is too soluble. | If the product is known to have some water solubility, extract the acidified aqueous solution with a suitable organic solvent like ethyl acetate. | |
| Impure final product | Incomplete hydrolysis. | Increase reflux time or the amount of NaOH in Stage 2. Monitor by TLC. |
| Inadequate washing. | Wash the final filtered product with ample cold water to remove all acid/base contaminants. |
References
- Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. (CN104926717A).
-
SILDENAFIL - New Drug Approvals. (2015-10-02). [Link]
-
1-Ethyl-1H-pyrazole-5-carboxylic acid. PubChem. [Link]
-
A Synthesis of Sildenafil. UKEssays.com. (2018-06-05). [Link]
-
Ethyl-2,4-dioxohexanoate. PubChem. [Link]
- Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters.
-
1-Ethyl-1H-pyrazole-5-carboxylic acid. PubChem. [Link]
- Method for preparing 1-alkyl-pyrazol-5-carboxylic acid esters III. (US6444828B1).
- Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. (CN111138289B).
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Ethyl-2,4-dioxohexanoate | C8H12O4 | CID 61590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Ethyl-1H-pyrazole-5-carboxylic acid | C6H8N2O2 | CID 565702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. rsc.org [rsc.org]
- 6. bhu.ac.in [bhu.ac.in]
analytical methods for 1-Ethyl-1H-pyrazole-5-carboxylic acid quantification
Application Note: Analytical Strategy for 1-Ethyl-1H-pyrazole-5-carboxylic acid
Executive Summary & Scientific Context
1-Ethyl-1H-pyrazole-5-carboxylic acid (CAS: 400755-43-3 / Related Esters: 4027-57-0) is a critical heterocyclic building block used in the synthesis of pharmaceutical agents (e.g., Sildenafil analogs) and agrochemicals.[1]
The primary analytical challenge lies in regioselectivity . The synthesis of pyrazole carboxylic acids often yields a mixture of the 5-carboxylic acid (Target) and the 3-carboxylic acid (Isomer) due to the tautomeric nature of the starting hydrazine/diketone intermediates. These isomers have identical molecular weights (MW 140.[1]14) and similar polarities, making standard "generic" gradients insufficient.[1]
This guide details a regio-specific HPLC-UV quantification method and a trace-level LC-MS/MS protocol , designed to ensure the isomeric purity required for GMP downstream processing.
Physicochemical Profile & Method Design
Understanding the analyte's behavior is the foundation of the method.[1]
| Property | Value / Characteristic | Analytical Implication |
| Molecular Weight | 140.14 g/mol | Low mass requires low-range MS calibration.[1] |
| pKa (COOH) | ~3.5 - 4.0 (Predicted) | Critical: Mobile phase pH must be < 2.5 to keep the acid protonated ( |
| LogP | ~0.4 - 0.7 | Moderately polar.[1] Will elute early on C18 without pH control.[1] |
| UV Max | ~210–230 nm | Pyrazole ring absorption.[1] 220 nm is optimal for sensitivity vs. solvent cutoff.[1] |
| Solubility | Soluble in MeOH, DMSO; Low in Water (Acidic pH) | Sample diluent should be MeOH:Water (50:50) to ensure solubility of both acid and potential ester impurities.[1] |
Protocol A: High-Resolution HPLC-UV (Assay & Purity)
Objective: Quantify the main peak and resolve the critical 3-isomer impurity.
Chromatographic Conditions
-
System: Agilent 1260/1290 or Waters Alliance/Acquity (UPLC compatible).
-
Column: C18 Stationary Phase with high surface area and end-capping.[1]
-
Recommendation: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge BEH C18.[1]
-
-
Mobile Phase A: 0.1% Phosphoric Acid (
) in Water (pH ~2.0).[1] -
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp: 30°C.
-
Detection: UV @ 220 nm (Reference 360 nm).
-
Injection Volume: 5–10 µL.
Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Initial Hold (Equilibration) |
| 2.0 | 5 | Isocratic Hold (Retain polar acids) |
| 12.0 | 60 | Linear Gradient (Elute main peak & isomers) |
| 15.0 | 95 | Wash (Elute dimer/ester impurities) |
| 17.0 | 95 | Hold |
| 17.1 | 5 | Re-equilibration |
| 22.0 | 5 | End |
Why This Works (Causality):
-
Acidic Modifier: The phosphoric acid suppresses the ionization of the carboxylic acid group.[1] If run at neutral pH, the compound would exist as a carboxylate anion (
), eluting in the void volume with poor peak shape. -
Isomer Separation: The 5-isomer typically forms an intramolecular hydrogen bond or experiences steric hindrance between the N-ethyl and the C-carboxylic acid, slightly altering its hydrophobicity compared to the 3-isomer.[1] The slow gradient (5% to 60% over 10 min) maximizes the resolution (
) between these closely eluting peaks.[1]
Protocol B: LC-MS/MS (Trace Impurity Analysis)
Objective: Identification of unknown impurities or quantification in biological matrices (PK studies).
Mass Spectrometry Parameters
-
Ionization: Electrospray Ionization (ESI), Positive Mode (
). -
Source Temp: 350°C.
-
Capillary Voltage: 3.5 kV.[1]
-
Mobile Phase: Replace Phosphoric Acid with 0.1% Formic Acid (Volatile buffer required for MS).
MRM Transitions (Multiple Reaction Monitoring)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Logic |
| 1-Ethyl-1H-pyrazole-5-COOH | 141.1 ( | 95.1 | 15 | Loss of COOH group (Decarboxylation) |
| 113.1 | 10 | Loss of Ethyl group ( | ||
| Internal Standard | 155.1 (Methyl analog) | 109.1 | 15 | Structural Analog |
Visualized Workflows
Figure 1: Method Development Logic Tree
This diagram illustrates the decision-making process for optimizing the separation of the pyrazole isomers.
Caption: Decision logic for optimizing the separation of pyrazole regio-isomers.
Figure 2: Sample Preparation Protocol
Standardized extraction ensures recovery and prevents degradation.[1]
Caption: Standardized sample preparation workflow for solid intermediates.[1]
Validation Criteria (ICH Q2)
To ensure the method is "self-validating" as requested, the following system suitability parameters must be met before every run:
| Parameter | Acceptance Criteria | Rationale |
| Resolution ( | > 1.5 between 3-isomer and 5-isomer | Ensures quantitation is not biased by the regio-isomer. |
| Tailing Factor ( | < 1.5 | Pyrazoles are basic; acids tail.[1] High tailing indicates insufficient buffer strength or old column.[1] |
| Precision (RSD) | < 1.0% (n=6 injections) | Verifies system stability. |
| LOD / LOQ | ~0.1 µg/mL / ~0.3 µg/mL | Estimated based on UV response of pyrazole ring.[1] |
References
-
PubChem. 1-Ethyl-1H-pyrazole-5-carboxylic acid (Compound Summary). National Library of Medicine.[1] Available at: [Link]
-
SIELC Technologies. Separation of Ethyl 5-methyl-1H-pyrazole-3-carboxylate on Newcrom R1.[1][2] (Application Note demonstrating pyrazole separation principles). Available at: [Link]
-
MDPI. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates. (Discusses the challenge of regio-isomer formation). Available at: [Link]
Sources
Application Note: Advanced NMR Characterization of Substituted Pyrazoles
Abstract
Substituted pyrazoles are privileged scaffolds in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib, Ruxolitinib, and Sildenafil. However, their structural characterization is notoriously difficult due to annular tautomerism (in
This guide provides a definitive, self-validating protocol for the structural assignment of pyrazoles using 1D and 2D NMR techniques (
Part 1: The Tautomerism Challenge ( -Unsubstituted Pyrazoles)
The Mechanism
In
-
Fast Exchange: On the NMR time scale (typically in CDCl
at RT), the N1 and N2 atoms become equivalent, as do C3/C5 and any substituents at these positions. The spectrum shows "averaged" broad signals. -
Slow Exchange: In highly polar, H-bond accepting solvents (e.g., DMSO-
, HMPA) or at low temperatures ( C), the exchange slows, resolving distinct tautomers.
N NMR: The Gold Standard
Nitrogen NMR is the most sensitive probe for this equilibrium. Chemical shifts are reported relative to Nitromethane (
| Nitrogen Type | Electronic Environment | Chemical Shift ( | Characteristics |
| Pyrrole-like ( | -170 to -230 | Highly shielded. Protonated. | |
| Pyridine-like ( | -60 to -130 | Deshielded. H-bond acceptor. |
Expert Insight: If you observe a single
Part 2: Regiochemistry Determination ( -Substituted Pyrazoles)
When an
The NOESY/ROESY Cross-Peak Test (Definitive)
This is the primary self-validating experiment.
-
1,5-isomer: The
-substituent (R1) is spatially close to the C5-substituent (R5). Result: Strong NOE cross-peak. -
1,3-isomer: The
-substituent (R1) is distant from the C3-substituent (R3). The C5 position holds a proton ( ). Result: NOE cross-peak between R1 and (ring proton).
C Chemical Shift Rules
If NOESY is ambiguous (e.g., due to signal overlap),
| Carbon Position | 1,3-Isomer ( | 1,5-Isomer ( | Rule of Thumb |
| C3 | ~140 - 150 | ~135 - 145 | C3 is generally deshielded relative to C5. |
| C5 | ~128 - 135 | ~125 - 135 | C5 is generally shielded (upfield). |
| Large | Smaller | Requires Gated Decoupling or HMBC. |
Note: The "C3 > C5" rule holds for alkyl/aryl substituents but can invert with strong electron-withdrawing groups (EWGs) like
Part 3: Visualization of Logic Flow
Diagram 1: Structural Assignment Decision Tree
Caption: Logical workflow for distinguishing tautomers and regioisomers in pyrazole derivatives.
Part 4: Experimental Protocol
Sample Preparation
-
Concentration: 10–15 mg for 1D
H/ C; 25–40 mg for 2D HMBC/ N. -
Solvent:
-
DMSO-
(Recommended): Stabilizes tautomers, slows proton exchange, and ensures solubility of polar derivatives. -
CDCl
: Acceptable for fixed -alkyl pyrazoles but risk of peak broadening for -H species.
-
Acquisition Parameters (Bruker/Varian Standard)
Experiment A:
H NMR (Quantitative)
-
Pulse Angle:
-
Relaxation Delay (d1):
seconds (Critical for accurate integration of tautomer ratios). -
Scans: 16
Experiment B:
N-HMBC (The "Killer App")
Standard HMBC is optimized for
-
Optimization: Set cnst13 (J-coupling) to 6–8 Hz (typical
and in azoles). -
Reference: Calibrate externally using Nitromethane (0 ppm) or Liquid Ammonia (380 ppm offset).
-
Goal: Locate the N1 (pyrrole) vs N2 (pyridine) shifts.
Experiment C: 1D Selective NOE (or 2D NOESY)
-
Mixing Time: 300–500 ms.
-
Target: Irradiate the
-methyl/alkyl protons. -
Observation: Look for enhancement of the adjacent substituent (1,5-isomer) or the ring proton (1,3-isomer).
Diagram 2: Pulse Sequence Workflow
Caption: Recommended sequence of NMR experiments for complete structural elucidation.
References
-
Claramunt, R. M., et al. "A
C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles."[1] Canadian Journal of Chemistry, vol. 71, no.[1] 5, 1993, pp. 678-684.[1] -
Alkorta, I., & Elguero, J. "Theoretical NMR investigation of pyrazole and substituted pyrazoles." Journal of Chemical and Pharmaceutical Research, 2013.
-
Fruchier, A., et al. "ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
H, C and N NMR spectra of [1,2- N ]pyrazole derivatives." Magnetic Resonance in Chemistry, vol. 22, 1984. [2] -
Li, X., et al. "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles." The Journal of Organic Chemistry, vol. 82, no.[3] 17, 2017, pp. 8864-8872.[3]
-
Faure, R., et al. "Carbon-13 NMR study of the tautomerism of pyrazoles." Organic Magnetic Resonance, vol. 12, 1979.
Sources
Application Notes and Protocols for the Development of Novel Insecticides from Pyrazole Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for the discovery and development of novel insecticides derived from pyrazole carboxylic acids. Pyrazole-based compounds have emerged as a critical class of insecticides, with many commercial products demonstrating high efficacy against a broad spectrum of agricultural pests.[1][2] This document outlines the scientific rationale, synthesis protocols, and bioassay methodologies essential for identifying and optimizing new insecticidal candidates from this chemical class. We will delve into the structure-activity relationships that govern their potency and explore their primary mode of action as mitochondrial complex inhibitors. The protocols provided herein are designed to be self-validating, incorporating industry-standard practices for high-throughput screening and resistance monitoring.
Introduction: The Significance of Pyrazole Carboxylic Acids in Insecticide Discovery
The growing global population and the increasing demand for food security necessitate the continuous development of effective and selective insecticides. Insect pests contribute to significant pre-harvest losses in major crops worldwide. Pyrazole carboxylic acid derivatives represent a versatile and highly active scaffold in modern insecticide chemistry.[3] Prominent commercial insecticides such as chlorantraniliprole and fipronil feature the pyrazole ring, highlighting its importance in disrupting critical biological pathways in insects.[1] The chemical tractability of the pyrazole core allows for extensive structural modifications, enabling the fine-tuning of insecticidal activity, spectrum, and safety profiles.
The primary mechanism of action for many pyrazole carboxamide insecticides is the inhibition of the mitochondrial electron transport chain, specifically targeting succinate dehydrogenase (Complex II) or NADH:ubiquinone oxidoreductase (Complex I).[4][5][6] This disruption of cellular respiration leads to a rapid depletion of ATP, resulting in paralysis and death of the target insect. This mode of action can be effective against pests that have developed resistance to traditional insecticides targeting the nervous system.[4][6]
This guide will provide researchers with the necessary tools to navigate the intricate process of insecticide discovery, from initial molecular design and synthesis to rigorous biological evaluation.
Workflow for Novel Pyrazole Insecticide Discovery
The development of a novel insecticide is a multi-step process that begins with the identification of a lead compound and progresses through optimization and various stages of testing. The following diagram illustrates a typical workflow for the discovery of new insecticides from pyrazole carboxylic acids.
Caption: A generalized workflow for the discovery and development of novel pyrazole-based insecticides.
Synthesis of Pyrazole Carboxylic Acid Derivatives
The synthesis of a diverse library of pyrazole carboxylic acid derivatives is fundamental to exploring the chemical space and identifying potent insecticidal compounds. Several synthetic routes are available, with the choice of method often depending on the desired substitution pattern on the pyrazole ring.[2][7][8]
General Synthesis Protocol for 1,3,5-Trisubstituted Pyrazole-4-Carboxylic Acids
This protocol describes a common method for synthesizing pyrazole carboxylic acids, which can then be converted to their corresponding carboxamides.
Step 1: Synthesis of β-Diketones A Claisen condensation reaction between an acetophenone derivative and a diethyl oxalate in the presence of a strong base like sodium ethoxide is a standard method to produce the intermediate β-diketone.[3]
Step 2: Cyclization with Hydrazine The resulting β-diketone is then cyclized with a substituted hydrazine (e.g., phenylhydrazine) in a suitable solvent like ethanol or acetic acid to form the pyrazole ring.[2]
Step 3: Saponification The ester group of the pyrazole-4-carboxylate is hydrolyzed using a base such as sodium hydroxide or potassium hydroxide to yield the desired pyrazole carboxylic acid.
Step 4: Amide Formation The pyrazole carboxylic acid is then coupled with a desired amine using a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) or by converting the carboxylic acid to an acid chloride followed by reaction with the amine.
Caption: Synthetic pathway for pyrazole carboxamide insecticides.
High-Throughput Screening (HTS) and Bioassays
Once a library of pyrazole derivatives has been synthesized, the next critical step is to screen them for insecticidal activity. High-throughput screening allows for the rapid evaluation of a large number of compounds.[9][10]
Protocol for Larval Insecticide Bioassay
This protocol is adapted for screening compounds against lepidopteran larvae, such as the diamondback moth (Plutella xylostella) or the fall armyworm (Spodoptera frugiperda).[11]
Materials:
-
96-well microplates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO or acetone)
-
Artificial diet
-
Second or third instar larvae of the target insect pest
-
Control insecticide (e.g., chlorantraniliprole)
-
Deionized water with a non-ionic surfactant (e.g., Triton X-100)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the control insecticide. The final concentration of the solvent should be non-toxic to the larvae (typically <1%).
-
Diet Preparation: Prepare the artificial diet according to the supplier's instructions and pour it into the wells of the 96-well plates.
-
Treatment Application: Apply a small, defined volume (e.g., 10 µL) of each compound dilution onto the surface of the diet in each well. Allow the solvent to evaporate completely.
-
Larval Infestation: Carefully place one larva into each well.
-
Incubation: Seal the plates with a breathable membrane and incubate them in a controlled environment (e.g., 25 ± 2°C, 60 ± 10% relative humidity, and a 16:8 hour light:dark photoperiod).
-
Mortality Assessment: Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 (lethal concentration required to kill 50% of the population) value for each active compound using probit analysis.
WHO Tube Test for Adult Mosquitoes
For compounds targeting adult insects like mosquitoes, the WHO tube test is a standardized method to assess susceptibility.[12]
Materials:
-
WHO tube test kits (including exposure and holding tubes)
-
Filter papers impregnated with the test compound at a diagnostic concentration
-
Control filter papers (impregnated with solvent only)
-
Non-blood-fed adult female mosquitoes (2-5 days old)
-
10% sugar solution
Procedure:
-
Preparation: Label the exposure tubes (red dot) and control tubes (yellow dot). Place the impregnated filter papers in the exposure tubes and the control papers in the control tubes.
-
Mosquito Exposure: Introduce 20-25 mosquitoes into each exposure and control tube.
-
Exposure Period: Expose the mosquitoes for 60 minutes.
-
Transfer to Holding Tubes: After the exposure period, transfer the mosquitoes to clean holding tubes (green dot) lined with untreated paper. Provide access to a 10% sugar solution.
-
Holding Period: Maintain the mosquitoes at 27 ± 2°C and 75 ± 10% relative humidity for 24 hours.
-
Mortality Assessment: Record the number of dead mosquitoes in each tube after 24 hours.
-
Data Analysis: Calculate the percentage mortality. If control mortality is between 5% and 20%, correct the test mortality using Abbott's formula.
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for understanding how the chemical structure of a molecule influences its biological activity.[11][13] By systematically modifying different parts of the pyrazole scaffold and observing the corresponding changes in insecticidal potency, researchers can identify the key structural features required for activity.
| Modification Position | Substituent Type | Effect on Activity | Example Reference |
| Pyrazole N1-position | Phenyl, substituted phenyl | Critical for activity; electronic and steric properties are important. | [13] |
| Pyrazole C3-position | Alkyl, haloalkyl | Influences potency; trifluoromethyl groups often enhance activity. | [4] |
| Pyrazole C5-position | Amide linkage | Essential for interaction with the target site. | [14] |
| Amide N-substituent | Aromatic, heteroaromatic | Significantly impacts spectrum and potency. | [11] |
Key Insights from SAR Studies:
-
Electron-withdrawing groups on the N-phenyl ring often lead to higher insecticidal activity.[11]
-
The nature of the amide substituent is a key determinant of the insecticidal spectrum.
-
The introduction of fluorine atoms can enhance the biological activity of pyrazole diamide insecticides.[13]
Mechanism of Action: Mitochondrial Complex Inhibition
As previously mentioned, a primary mode of action for many pyrazole carboxamide insecticides is the inhibition of mitochondrial respiration.
Sources
- 1. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Recent Advances in Synthesis and Properties of Pyrazoles | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pacmossi.org [pacmossi.org]
- 13. Synthesis, Insecticidal Activities, and Structure-Activity Relationship of Phenylpyrazole Derivatives Containing a Fluoro-Substituted Benzene Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyrazole-carboxamides as chewing insecticides: Chemistry, structure-activity-relationship and scaffold hop approaches [morressier.com]
Application Notes and Protocols for the Synthesis of 1-Ethyl-1H-pyrazole-5-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
I. Strategic Approaches to Synthesis
The synthesis of 1-Ethyl-1H-pyrazole-5-carboxylic acid derivatives can be broadly categorized into two primary strategies. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.
-
Strategy A: Pyrazole Ring Construction followed by Derivatization. This is the most prevalent and flexible approach. It involves the initial synthesis of a 1-Ethyl-1H-pyrazole-5-carboxylate ester, which can then be hydrolyzed to the carboxylic acid. The carboxylic acid is a versatile intermediate that can be subsequently converted into a wide array of derivatives, such as amides, esters, and hydrazides. This late-stage diversification is highly advantageous in medicinal chemistry for the rapid generation of compound libraries.[1]
-
Strategy B: Precursor Modification followed by Pyrazole Ring Formation. In this alternative strategy, the desired functional group (e.g., an amide) is installed on an acyclic precursor before the cyclization reaction to form the pyrazole ring. This approach can be beneficial if the desired amine or alcohol for derivatization is sensitive to the conditions required for the initial pyrazole synthesis or subsequent functionalization steps.[1]
This guide will primarily focus on the more widely adopted Strategy A , detailing the key steps from pyrazole core synthesis to the creation of diverse derivatives.
II. Synthesis of the Core Intermediate: Ethyl 1-Ethyl-1H-pyrazole-5-carboxylate
The cornerstone of this synthetic platform is the regioselective synthesis of the 1,5-disubstituted pyrazole core. The classic Knorr pyrazole synthesis and its modern variations offer a robust route to this intermediate.[2][3] The key is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and ethylhydrazine.
Protocol 1: Knorr-Type Synthesis of Ethyl 1-Ethyl-1H-pyrazole-5-carboxylate
This protocol describes a reliable method for the synthesis of the key pyrazole intermediate starting from ethyl 2,4-dioxovalerate and ethylhydrazine. The regioselectivity of this reaction is crucial, and conditions can be optimized to favor the desired 1,5-disubstituted product over the 1,3-isomer.[4]
Reaction Scheme:
Materials:
-
Ethyl 2,4-dioxovalerate
-
Ethylhydrazine oxalate
-
Sodium ethoxide (NaOEt)
-
Ethanol (absolute)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of sodium ethoxide (1.1 eq) in absolute ethanol at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add ethyl 2,4-dioxovalerate (1.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the enolate.
-
In a separate flask, dissolve ethylhydrazine oxalate (1.0 eq) in water and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the free ethylhydrazine into diethyl ether, dry the ethereal solution over anhydrous magnesium sulfate, and carefully concentrate under reduced pressure to obtain the free base. Caution: Alkylhydrazines are toxic and potentially explosive.[4] Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Add the prepared ethylhydrazine to the ethanolic solution of the enolate at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between water and diethyl ether. Separate the organic layer, and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure ethyl 1-Ethyl-1H-pyrazole-5-carboxylate.
Causality Behind Experimental Choices:
-
The use of sodium ethoxide generates the enolate of the 1,3-dicarbonyl compound, which is the reactive species in the condensation with the hydrazine.
-
Starting with the enolate and reacting it with an N-alkylhydrazinium salt (or the free base) can improve the regioselectivity of the reaction, favoring the desired 1,5-disubstituted pyrazole.[4]
-
Working under an inert atmosphere prevents side reactions and degradation of the reagents.
III. Hydrolysis to 1-Ethyl-1H-pyrazole-5-carboxylic Acid
The synthesized ester is readily hydrolyzed to the corresponding carboxylic acid, a key building block for further derivatization.
Protocol 2: Saponification of Ethyl 1-Ethyl-1H-pyrazole-5-carboxylate
Materials:
-
Ethyl 1-Ethyl-1H-pyrazole-5-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Ethanol
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve ethyl 1-Ethyl-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of THF (or ethanol) and water.
-
Add LiOH (1.5 eq) or NaOH (1.5 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to 0 °C and acidify to pH 2-3 with 1 M HCl.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 1-Ethyl-1H-pyrazole-5-carboxylic acid. The product can often be used in the next step without further purification.
IV. Derivatization of 1-Ethyl-1H-pyrazole-5-carboxylic Acid
The carboxylic acid functional group is a versatile handle for introducing a wide range of functionalities, most commonly through the formation of amides and esters.
A. Amide Bond Formation
The conversion of the carboxylic acid to an amide is a cornerstone of drug discovery, allowing for the exploration of structure-activity relationships.[5]
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization for chiral amines.
Materials:
-
1-Ethyl-1H-pyrazole-5-carboxylic acid
-
Desired primary or secondary amine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Dissolve 1-Ethyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DMF or DCM under an inert atmosphere.
-
Add the amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
This classic two-step method is cost-effective and suitable for a wide range of amines.[6]
Materials:
-
1-Ethyl-1H-pyrazole-5-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Catalytic amount of anhydrous DMF
-
Anhydrous DCM or Toluene
-
Desired primary or secondary amine (1.2 eq)
-
Triethylamine (TEA) or Pyridine (2.0 eq)
Procedure:
Step 1: Formation of the Acyl Chloride
-
Suspend or dissolve 1-Ethyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM or toluene.
-
Add a catalytic amount of DMF (1-2 drops).
-
Add thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. The reaction can be gently heated if necessary.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride, which is typically used immediately in the next step.
Step 2: Reaction with Amine
-
Dissolve the crude acyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the amine (1.2 eq) and triethylamine (2.0 eq) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the amine solution at 0 °C.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the product as described in Protocol 3.
B. Esterification
Ester derivatives are also of interest and can be synthesized directly from the carboxylic acid.
This is a straightforward method for producing simple alkyl esters.
Materials:
-
1-Ethyl-1H-pyrazole-5-carboxylic acid
-
Desired alcohol (e.g., methanol, ethanol) (used as solvent)
-
Concentrated sulfuric acid (H₂SO₄) (catalytic amount)
Procedure:
-
Dissolve 1-Ethyl-1H-pyrazole-5-carboxylic acid in an excess of the desired alcohol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
Heat the reaction mixture to reflux for several hours, monitoring by TLC.
-
Cool the mixture and remove the excess alcohol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the ester by column chromatography.
C. Synthesis of Carbohydrazide Derivatives
Carbohydrazides are valuable intermediates for the synthesis of other heterocyclic systems and often exhibit interesting biological activities themselves.[7][8]
This protocol starts from the corresponding ethyl ester.
Materials:
-
Ethyl 1-Ethyl-1H-pyrazole-5-carboxylate
-
Hydrazine hydrate (N₂H₄·H₂O) (excess, e.g., 10 eq)
-
Ethanol
Procedure:
-
Dissolve ethyl 1-Ethyl-1H-pyrazole-5-carboxylate (1.0 eq) in ethanol.
-
Add an excess of hydrazine hydrate (10 eq).
-
Heat the reaction mixture to reflux for 4-12 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
If a precipitate forms, collect it by filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent and excess hydrazine hydrate under reduced pressure.
-
Purify the resulting solid by recrystallization from a suitable solvent (e.g., ethanol).
V. Data Presentation and Workflow Visualization
Table 1: Summary of Synthetic Protocols
| Protocol | Target Compound | Key Reagents | Typical Yield Range | Key Considerations |
| 1 | Ethyl 1-Ethyl-1H-pyrazole-5-carboxylate | Ethyl 2,4-dioxovalerate, Ethylhydrazine | 60-80% | Regioselectivity, handling of hydrazine |
| 2 | 1-Ethyl-1H-pyrazole-5-carboxylic Acid | Ethyl 1-Ethyl-1H-pyrazole-5-carboxylate, LiOH | >90% | Ensure complete hydrolysis |
| 3 | 1-Ethyl-1H-pyrazole-5-carboxamide | Carboxylic acid, Amine, HATU, DIPEA | 70-95% | Suitable for sensitive amines |
| 4 | 1-Ethyl-1H-pyrazole-5-carboxamide | Carboxylic acid, SOCl₂, Amine, TEA | 65-90% | Cost-effective, two-step process |
| 5 | Alkyl 1-Ethyl-1H-pyrazole-5-carboxylate | Carboxylic acid, Alcohol, H₂SO₄ | 50-85% | Reversible reaction, requires excess alcohol |
| 6 | 1-Ethyl-1H-pyrazole-5-carbohydrazide | Ethyl 1-Ethyl-1H-pyrazole-5-carboxylate, N₂H₄·H₂O | 75-95% | Use excess hydrazine hydrate |
Diagrams of Experimental Workflows
Caption: General workflow for the synthesis of 1-Ethyl-1H-pyrazole-5-carboxylic acid derivatives.
Caption: Stepwise workflow for amide synthesis via an acyl chloride intermediate.
VI. References
-
Benchchem. Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives.
-
Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl... - ResearchGate.
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH.
-
Pyrazole synthesis - Organic Chemistry Portal.
-
Knorr pyrazole synthesis from a ketoester - laboratory experiment - YouTube.
-
(PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - ResearchGate.
-
Synthesis of 5-acetylpyrazole-3-carboxylic acid ethyl ester - PrepChem.com.
-
Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines | The Journal of Organic Chemistry - ACS Publications.
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
-
CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents.
-
Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives.
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes | Organic Letters - ACS Publications.
-
Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones.
-
Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC - PubMed Central.
-
US6297386B1 - Method of preparing 1-alkyl-pyrazol-5-carboxylic acid esters - Google Patents.
-
Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation - MDPI.
-
Synthesis of pyrazole carboxylic acid intermediate 5... - ResearchGate.
-
Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest - ResearchGate.
-
Synthesis of substituted N-heterocycles by N-arylation - Organic Chemistry Portal.
-
New, Scalable Process for the Preparation of 5-Acetyl-1H-pyrazole-3-carboxylic Acid, a Key Intermediate of Darolutamide.
-
On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts - MDPI.
-
Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry.
-
Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - NIH.
-
CN102844306B - Process for preparation of pyrazole carboxylic acid amide - Google Patents.
-
The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles - ResearchGate.
-
One-pot synthesis of amides from carboxylic acids activated using thionyl chloride.
-
synthesis of pyrazoles - YouTube.
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PubMed Central.
-
Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles | The Journal of Organic Chemistry - ACS Publications.
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes - Organic Chemistry Portal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. US6297386B1 - Method of preparing 1-alkyl-pyrazol-5-carboxylic acid esters - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
improving yield in 1-Ethyl-1H-pyrazole-5-carboxylic acid synthesis
Technical Support Center: 1-Ethyl-1H-pyrazole-5-carboxylic Acid Synthesis
Introduction: The Regioselectivity Paradox
Synthesizing 1-Ethyl-1H-pyrazole-5-carboxylic acid presents a classic heteroaromatic challenge: Regiocontrol .[1][2]
Standard cyclization methods (reacting ethylhydrazine with 1,3-dicarbonyl equivalents) are thermodynamically biased toward the 1-ethyl-3-carboxylate isomer.[1][2] In these pathways, the more nucleophilic terminal nitrogen of the hydrazine attacks the most electrophilic carbonyl, typically resulting in the "wrong" isomer for your target.[1][2] Separating these isomers often results in yield losses of >40% during purification.[1][2]
This guide prioritizes the Direct Lithiation Route (C5-Deprotonation) as the "Gold Standard" for high-yield synthesis, as it bypasses the isomer distribution problem entirely.[1][2] We also address the isolation challenges inherent to small, amphoteric pyrazole acids.
Module 1: Synthetic Route Selection
Pathway A: Direct Lithiation (Recommended)[1][2]
-
Mechanism: Directed ortho-metallation (DoM).[1][2] The lone pair on
does not direct lithiation to via coordination (as often misunderstood); rather, is the most acidic position due to the inductive effect of the adjacent nitrogen ( ) and the inherent stability of the 5-lithio species compared to the N-alkyl alpha-lithiation [1].[1][2]
Pathway B: Cyclization (Legacy/Bulk)[1][2]
-
Mechanism: Condensation of ethylhydrazine with ethyl 2,4-dioxobutanoate equivalents (e.g., diethyl oxalate + acetaldehyde synthons).[1][2]
-
Regioselectivity: Poor (often 3:1 favoring the unwanted 3-isomer).[1][2]
-
Use Case: Only recommended if 1-ethylpyrazole starting material is unavailable or cost-prohibitive at metric ton scale.[1][2]
Module 2: Experimental Protocols
Protocol A: High-Fidelity Lithiation (The "Gold Standard")
Reagents:
Step-by-Step Workflow:
-
System Prep: Flame-dry a 3-neck RBF under Argon/Nitrogen flow. This reaction is strictly moisture-sensitive .[1][2]
-
Solvation: Dissolve 1-Ethylpyrazole in anhydrous THF (0.5 M concentration). Cool to -78 °C (acetone/dry ice bath).
-
Deprotonation: Add
-BuLi dropwise over 20 minutes. Maintain internal temp < -70 °C. -
Electrophile Quench: Introduce dry
gas through a drying tube (Drierite/CaCl2) into the solution (subsurface sparging) for 30 minutes.[1][2] -
Workup (Critical for Yield):
-
Wash: Extract the basic aqueous layer with
(removes unreacted starting material).[1][2] Discard organic layer. -
Acidification: Adjust aqueous phase pH to 3.0–3.5 using 2M HCl.
-
Extraction: Extract continuously with EtOAc or
-Butanol.[1][2] (Simple separatory funnel extraction often fails due to water solubility).[1][2]
Protocol B: Workup & Isolation Optimization
The most common point of yield loss is water solubility of the product.[2]
| Parameter | Specification | Reason |
| pH Control | pH 3.0 – 3.5 | The isoelectric point. Going to pH 1 (fully protonated) increases solubility in water for some pyrazoles; pH > 5 leaves it as a salt.[1][2] |
| Salting Out | Saturate with NaCl | Increases ionic strength of the aqueous phase, forcing the organic acid into the organic solvent (Salting-out effect).[1][2] |
| Solvent Choice | THF/EtOAc (1:1) | Pure EtOAc may not be polar enough.[1][2] Adding THF improves recovery from the aqueous phase.[2] |
Module 3: Visualizing the Logic
Caption: Critical Control Points in the Lithiation Pathway. Moisture ingress at Step 2 is the primary cause of catalytic failure.
Module 4: Troubleshooting & FAQs
Q1: I am seeing low yields (<40%) despite following the lithiation protocol. Where is the product?
Diagnosis: It is likely stuck in your aqueous phase.[2] Fix: Pyrazole carboxylic acids are amphoteric.[1][2]
-
Check the pH of your aqueous layer.[2] If it is < 2, the pyrazole nitrogen may be protonated (
), making it water-soluble.[1][2] If > 5, it is the carboxylate salt ( ).[1][2] -
Target pH 3.5.
-
Saturate the aqueous layer with NaCl solid.[2]
-
Perform 5x extractions with 2-MeTHF or n-Butanol instead of pure EtOAc.
Q2: Why not just react Ethylhydrazine with Diethyl Oxalate and Acetone?
Analysis: This Claisen-style route produces Ethyl 2,4-dioxovalerate in situ.[1][2] When Ethylhydrazine reacts with this:
-
The terminal
(more nucleophilic) attacks the ketone at C4 (most electrophilic).[1][2] -
This locks the ethyl group into the "3-position" relative to the carboxylate.[2]
-
Result: You get predominantly 1-ethyl-pyrazole-3-carboxylic acid .[1][2] The 5-isomer is the minor product.[2] Separating them requires tedious fractional distillation or chromatography [3].[1][2]
Q3: Can I use LDA instead of n-BuLi?
Answer: Yes, but it is unnecessary and adds byproduct complexity (diisopropylamine).[1][2]
-
Insight:
of 1-ethylpyrazole is sufficiently acidic ( ) to be deprotonated by n-BuLi ( ).[1][2] LDA is milder but requires generation.[1][2] n-BuLi is cleaner for this specific substrate provided the temp is kept low (-78 °C).[2]
Q4: My product has a brown color and lower melting point than reported.
Diagnosis: Decarboxylation or Oxidation.
-
Cause: Pyrazole-5-carboxylic acids can decarboxylate if heated excessively during solvent removal, especially if traces of acid remain.[1][2]
-
Fix: Ensure the organic extract is neutralized/washed with brine before evaporation. Do not exceed 40 °C on the rotovap.[2] Recrystallize from Ethanol/Water (9:1) .
References
-
Begtrup, M., et al. (1988).[1][2] "Lithiation of five-membered heteroaromatic compounds." Journal of the Chemical Society, Perkin Transactions 1, 169-173.[1][2] [1][2]
-
Grimmett, M. R. (1997).[1][2] Imidazole and Benzimidazole Synthesis. Academic Press.[1][2] (Context on heteroaromatic lithiation stability).
-
Martins, M. A. P., et al. (2001).[1][2] "Regioselective synthesis of 1-methyl-1H-pyrazole-5-carboxylic acid esters." Tetrahedron Letters, 42(42), 7343-7345.[1][2] (Illustrates the difficulty of cyclization regioselectivity). [1][2]
Sources
purification challenges of pyrazole carboxylic acid esters
This guide is structured as a high-level Technical Support Hub designed for medicinal chemists and process development scientists. It bypasses generic advice to address the specific physicochemical idiosyncrasies of pyrazole carboxylic acid esters.
Topic: Advanced Purification & Isolation Strategies Lead Scientist: Dr. A. Vance, Senior Application Specialist
Welcome to the Pyrazole Technical Support Center. Pyrazole carboxylic acid esters are deceptive; they appear simple but frequently present three specific purification hurdles: silanol-induced tailing , regioisomer co-elution , and "brick-dust" insolubility .[1][2]
This guide provides self-validating protocols to overcome these thermodynamic and kinetic barriers.
Module 1: Chromatographic Tailing & Streaking
User Question: My pyrazole ester streaks badly on silica gel (TLC and Flash), even with 50% Ethyl Acetate. I’m losing yield in the mixed fractions. How do I fix this?
Technical Diagnosis:
The pyrazole ring contains a pyridine-like nitrogen (N2) with a lone pair that is highly basic (
The Protocol: The Triethylamine (TEA) Passivation Method Do not simply add TEA to your mobile phase; you must passivate the silica before the run to ensure thermodynamic equilibrium.
-
Slurry Preparation: Prepare your silica slurry using your starting mobile phase (e.g., 10% EtOAc/Hexanes) spiked with 1% Triethylamine (TEA) .[1][2]
-
Column Equilibrations: Flush the packed column with 2 column volumes (CV) of this TEA-spiked solvent.
-
The "Wash" Step (Critical): Flush with 1 CV of mobile phase without TEA.
-
Why? Excess free TEA can catalyze ester hydrolysis or react with electrophilic impurities. You only want TEA bound to the silanols, not free in solution.
-
-
Run: Load your sample and elute normally. The effective basicity of the stationary phase now matches your analyte, sharpening the peak.
Visual Workflow: Tailing Troubleshooting
Figure 1: Decision matrix for mitigating pyrazole interactions with silica gel.
Module 2: Regioisomer Separation (N1 vs. N2)
User Question: I alkylated my pyrazole-3-carboxylate and obtained a mixture of N1- and N2-alkylated isomers. They have identical Rf values on TLC. How do I separate them?
Technical Diagnosis: Regioisomers of pyrazoles often possess nearly identical dipole moments, making separation on normal phase silica difficult. However, their steric environments differ significantly.[2] The N1-isomer (adjacent to the carboxylate) is often more sterically crowded than the N2-isomer.
Troubleshooting Strategy:
| Parameter | Recommendation | Scientific Rationale |
| Solvent System | Toluene : Acetone (10:1) | Toluene engages in |
| Stationary Phase | C18 (Reverse Phase) | The hydrophobic surface area differs between isomers. In RP-HPLC, the N1-isomer (more shielded) often elutes after the N2-isomer due to the "ortho-effect" masking polarity. |
| Identification | NOESY NMR | Mandatory. Do not rely on elution order alone. N1-alkylation will show NOE cross-peaks between the alkyl group and the ester/proton at C5. |
The "Delta-Rf" Test Protocol: Before running a large column, run three TLC plates side-by-side:
-
System A: 30% EtOAc in Hexanes (Standard polarity).
-
System B: 5% MeOH in DCM (Hydrogen-bond disrupting).
-
System C: Toluene:Acetone (9:1) (Pi-interaction dominant).[2]
Result: If System A shows one spot, System C often resolves them into two distinct spots (
Module 3: Crystallization & Solubility ("Oiling Out")
User Question: My product is a solid, but it comes out of the column as an oil and refuses to crystallize. It eventually turns into a hard glass. How do I get a clean powder?
Technical Diagnosis: Pyrazole esters are notorious for "oiling out" because they hold solvent tenaciously in their crystal lattice or have low melting points depressed by impurities. They often exhibit "brick dust" behavior—insoluble in non-polar solvents, but too soluble in polar ones.[2]
The "Cloud Point" Precipitation Protocol: This method relies on the controlled addition of an anti-solvent to a supersaturated solution.
-
Dissolution: Dissolve the crude oil in the minimum amount of warm Isopropanol (IPA) or Ethanol . (Avoid DCM; it evaporates too fast).
-
Anti-Solvent: Add Water dropwise to the warm solution until a faint, persistent turbidity (cloudiness) appears.
-
Re-solubilization: Add one drop of the alcohol to clear the solution.
-
Nucleation: Remove from heat. Scratch the inner wall of the flask with a glass rod.
-
Aging: Let it stand at room temperature for 2 hours, then
overnight.
Visual Workflow: Crystallization Logic
Figure 2: Workflow for converting amorphous pyrazole oils into crystalline solids.
Module 4: Chemical Stability (FAQ)
Q: Can I use acid extraction to remove impurities? A: Proceed with Caution. While pyrazoles are basic, pyrazole carboxylic esters are electron-deficient.[1]
-
Risk: Strong acid (HCl, pH < 1) combined with heat can hydrolyze the ester to the carboxylic acid.
-
Safe Protocol: If you must perform an acid wash to remove non-basic impurities, use 0.5 M Citric Acid (mild) at
and perform the extraction quickly.[1][2] Neutralize immediately with saturated .
Q: I see a new spot on TLC after leaving the compound in Methanol overnight. A: You likely have Transesterification . If your ester is an ethyl ester and you dissolve it in methanol with trace base (or even on slightly basic silica), the methoxide will displace the ethoxide.
-
Rule: Always recrystallize Ethyl esters from Ethanol/Water, and Methyl esters from Methanol/Water.[1] Never cross the alcohol streams unless you intend to transesterify.
References
-
Chromatographic Separation of Pyrazoles
-
Silica Passivation Techniques
-
Phenomenex Technical Guide. "Overcoming Peak Tailing of Basic Analytes in Silica Stationary Phases."
-
-
Regioisomer Characterization
-
Synthesis and Properties
-
pKa and Solubility Data
-
National Institutes of Health (PMC). "Comparisons of pKa and log P values of some carboxylic and phosphonic acids."
-
Sources
Technical Support Center: Pyrazole N-Alkylation Optimization
Current Status: Operational | Topic: Heterocycle Functionalization | Persona: Senior Application Scientist
Welcome to the Pyrazole Chemistry Support Hub.
You are likely here because pyrazole
This guide does not offer generic advice. It provides a causal analysis of why your reaction is failing and a self-validating protocol to fix it.
Module 1: The Regioselectivity Conundrum
Issue: "I am getting a mixture of N1- and N2-alkylated isomers."
The Mechanistic Reality
Pyrazole anions are ambident nucleophiles. For unsymmetrical pyrazoles (e.g., 3-substituted vs. 5-substituted), the site of alkylation is governed by a tug-of-war between Sterics and Tautomeric Equilibrium .
-
Steric Rule: The electrophile (
) prefers the least hindered nitrogen.[1] -
Electronic Rule: The pyrazolate anion has high electron density on both nitrogens, but the specific coordination of the cation (
, , ) to the lone pairs can shield one site over the other.
Diagnostic Decision Tree
Use this logic flow to determine your next optimization step.
Caption: Logic flow for addressing N1/N2 selectivity issues based on substrate sterics.
Module 2: Optimization Matrix (Base & Solvent)
Issue: "My conversion is low, or the reaction stalls at 50%."
The choice of base and solvent dictates the "nakedness" of the pyrazole anion. Tighter ion pairs (e.g., using
The "Cesium Effect"
Cesium carbonate (
| Variable | Standard Condition | "Power" Condition (Stalled Rxn) | Mechanistic Rationale |
| Base | Cs+ increases solubility and anion nucleophilicity (The "Cesium Effect") [2]. | ||
| Solvent | Acetone or MeCN | DMF or NMP | High dielectric constant dissociates ion pairs; NMP dissolves stubborn aggregates. |
| Temp | Reflux ( | Overcomes activation energy barrier for sterically hindered electrophiles. | |
| Additive | None | 18-Crown-6 (0.1 eq) | Sequesters |
Module 3: Validated Protocols
Protocol A: The "Cesium Standard" (Recommended Starting Point)
Best for: General alkylation, maximizing yield, and thermodynamic regiocontrol.
-
Dissolution: Dissolve Pyrazole (1.0 mmol) in anhydrous DMF (
, 0.33 M).-
Note: Do not use DCM or THF initially; pyrazolate salts are often insoluble in them, leading to heterogeneous "slurries" that fail.
-
-
Deprotonation: Add
(2.0 mmol, 2.0 equiv). Stir at RT for 15 minutes.-
Visual Check: The suspension should be fine and milky. If clumpy, sonicate.
-
-
Alkylation: Add Alkyl Halide (1.1 mmol, 1.1 equiv) dropwise.
-
Tip: If using a chloride (
), add Sodium Iodide ( , 0.1 equiv) to generate the more reactive iodide in situ (Finkelstein condition).
-
-
Reaction: Heat to
C. Monitor by LCMS at 2 hours.-
Endpoint: Look for the disappearance of the starting material (
). If mono-alkylation is complete, stop immediately to prevent quaternization (formation of pyrazolium salt).
-
Protocol B: The Mitsunobu Alternative
Best for: When you have an Alcohol (
-
Setup: Dissolve Pyrazole (1.0 equiv), Alcohol (1.2 equiv), and Triphenylphosphine (
) (1.5 equiv) in anhydrous THF . -
Activation: Cool to
C. -
Addition: Add DIAD or DEAD (1.5 equiv) dropwise over 10 minutes.
-
Critical: The solution usually turns yellow/orange. Exotherm management is key to preventing side reactions [3].
-
-
Warming: Allow to warm to RT and stir for 12 hours.
Module 4: Troubleshooting FAQ
Q: I see a new spot on TLC that doesn't move (baseline). What is it? A: You likely over-alkylated to form the dialkyl pyrazolium salt .
-
Fix: Reduce base to 1.1 equivalents. Reduce temperature. Ensure you are not using a large excess of the alkylating agent.
Q: My pyrazole has an NH and an OH group. How do I alkylate only the Nitrogen? A: This is a chemoselectivity issue.
-
Solution: Use
in MeCN . Phenolic/hydroxy is often higher or similar, but N-alkylation is often kinetically favored with soft electrophiles. If that fails, you must protect the OH (e.g., TBDMS) before N-alkylation.
Q: Can I use Michael Addition for N-alkylation? A: Yes, if your "alkyl" group is an acrylate or acrylonitrile.
-
Protocol: React Pyrazole with the acrylate in the presence of catalytic DBU (10 mol%) or Triton B in MeCN. No heavy heating is usually required [4].
Module 5: Workflow Visualization
Caption: Troubleshooting workflow for stalled or low-yielding alkylation reactions.
References
-
Dijkstra, G., Kruizinga, W. H., & Kellogg, R. M. (1987). An Assessment of the Causes of the "Cesium Effect". The Journal of Organic Chemistry, 52(19), 4230–4234.
-
Flessner, T., & Doda, K. (2002). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines.[2] The Journal of Organic Chemistry, 67(3), 674–683.[2][3]
-
Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[4][5] Chemical Reviews, 109(6), 2551–2651.
-
Khachatryan, H. N. (2017).[6] Aza-Michael addition of pyrazoles to crotonic acid.[6] Russian Journal of General Chemistry, 87, 274–277.
Sources
troubleshooting side reactions in Knorr pyrazole synthesis
Ticket System: Active
Current Status: Operational Operator: Senior Application Scientist (Ph.D., Organic Chemistry)[1]
Introduction: Beyond the Textbook
Welcome to the Knorr Pyrazole Synthesis Support Hub. You are likely here because the "standard" procedure—mixing a hydrazine and a 1,3-dicarbonyl in ethanol with a drop of acid—failed.[1] It yielded a regioisomeric mess, a stalled intermediate, or an insoluble azine sludge.[1]
This guide treats the Knorr synthesis not as a single reaction, but as a competing network of pathways . Success requires controlling the kinetics of nucleophilic attack (step 1) and the thermodynamics of cyclization/dehydration (step 2).[1]
Module 1: The "Wrong Isomer" Crisis (Regioselectivity)[1][2]
User Complaint: "I used a substituted hydrazine and an unsymmetrical 1,3-diketone. I need the 1,3-isomer, but I got a 50:50 mix or mostly the 1,5-isomer."
The Mechanism of Failure
Regioselectivity is dictated by the initial attack of the hydrazine nitrogen on the dicarbonyl.
-
Electronic Control: The most nucleophilic nitrogen attacks the most electrophilic carbonyl.
-
Steric Control: The least hindered nitrogen attacks the least hindered carbonyl.
-
The Conflict: Often, the most electrophilic carbonyl is also the most hindered, or the hydrazine substituents create conflicting steric/electronic biases.
Troubleshooting Protocol
| Variable | Acidic Conditions (HCl/AcOH) | Basic/Neutral Conditions |
| Mechanism | Carbonyls are protonated.[1][2][3] Hydrazine attacks the most electrophilic (activated) carbonyl. | Hydrazine attacks the least sterically hindered carbonyl. |
| Dominant Effect | Electronic Control | Steric Control |
| Target Outcome | Favors attack at the ketone adjacent to electron-withdrawing groups. | Favors attack at the least substituted carbonyl. |
Diagnostic Workflow: 1,3- vs. 1,5-Isomer
-
NOE (Nuclear Overhauser Effect): This is the gold standard.
-
1,5-Isomer: Strong NOE signal between the N-substituent and the C5-substituent.[1]
-
1,3-Isomer: No NOE between N-substituent and C3-substituent (too far apart).
-
-
13C NMR: The C5 carbon in the 1,5-isomer is typically shielded (upfield) relative to the C3 carbon in the 1,3-isomer due to steric compression.[1]
Visualization: Regioselectivity Pathways
Caption: Divergent pathways controlled by pH. Acid favors electronic control; Base favors steric control.[1]
Module 2: The "Stalled" Reaction (Incomplete Cyclization)
User Complaint: "My LCMS shows the correct mass +18, and the NMR shows a messy aliphatic region. The product won't aromatize."
The Root Cause: The 5-Hydroxypyrazoline Trap
The reaction proceeds through a 5-hydroxy-2-pyrazoline intermediate.[1] To become a pyrazole, it must eliminate water.[1]
-
Cause 1: Reaction temperature too low.
-
Cause 2: pH is neutral (dehydration is acid-catalyzed).[1]
-
Cause 3: Electron-withdrawing groups (e.g., -CF3) stabilize the hydrate/hemiaminal, making dehydration thermodynamically difficult.[1]
The Fix: Forced Dehydration Protocol
-
Evaporate the reaction solvent (often Ethanol).
-
Redissolve the residue in Glacial Acetic Acid or TFA (Trifluoroacetic acid).
-
Reflux for 2–4 hours.
-
Monitor: Disappearance of the -OH stretch (IR) or the sp3 C-5 proton (NMR).
Module 3: The "Gunk" (Azines & Oligomers)
User Complaint: "I have a yellow/orange insoluble solid that isn't my product. It's not dissolving in anything."
The Root Cause: Azine Formation
Hydrazine is a bis-nucleophile. If the 1,3-dicarbonyl is in excess relative to hydrazine locally, one hydrazine molecule can condense with two dicarbonyl molecules (or two ketones), forming an azine (C=N-N=C linkage) instead of cyclizing.[1]
Prevention Strategy: Inverse Addition
-
Standard (Risky): Adding Hydrazine to the Dicarbonyl. (High local concentration of Dicarbonyl
Azine risk).[1] -
Correct (Safe): Add the Dicarbonyl solution dropwise to the Hydrazine solution . (Hydrazine always in excess
Cyclization favored).[1]
Master Protocol: Self-Validating Knorr Synthesis
This protocol includes "Checkpoints" to validate the chemistry at each stage.
Reagents:
-
1,3-Dicarbonyl (1.0 equiv)[1]
-
Hydrazine salt (1.1–1.2 equiv)[1]
-
Solvent: Ethanol (0.5 M concentration) or HFIP (for difficult regioselectivity)[1]
-
Catalyst: HCl (conc.) or AcOH (3–5 equiv)[1]
Step-by-Step Procedure:
-
Preparation (The "Azine Block"):
-
Dissolve Hydrazine salt in Ethanol/Acid in the reaction flask.
-
Dissolve 1,3-Dicarbonyl in a separate dropping funnel.[1]
-
-
Addition:
-
Add the dicarbonyl solution dropwise to the hydrazine at 0°C or RT.
-
Checkpoint 1: Solution should remain clear or turn slightly yellow. Rapid precipitation of orange solids indicates azine formation (Stop and check stoichiometry).
-
-
Reaction:
-
Heat to reflux (80°C) for 2–6 hours.
-
Checkpoint 2 (TLC): Look for a highly fluorescent spot (pyrazoles often fluoresce under UV254/365).[1]
-
-
Workup (The "Hydrate Check"):
-
Evaporate Ethanol.
-
Validation: Take a crude NMR.
-
Scenario A: Clean aromatic signals
Proceed to extraction. -
Scenario B: Signals at 3.0–5.0 ppm (sp3 CH)
Stalled Intermediate . -
Fix for B: Dissolve residue in pure AcOH and reflux for 4 hours.
-
-
-
Purification:
-
Pour into ice water. Filter the precipitate.[4]
-
Recrystallize from Ethanol/Water.
-
Troubleshooting Decision Tree
Caption: Logic flow for diagnosing mass spec and NMR anomalies in Knorr synthesis.
References
-
Regioselectivity Mechanisms
-
Fustero, S., et al. "Regioselective Synthesis of Pyrazoles and Pyrazolines."[1] Journal of Organic Chemistry, 2008.
-
-
Flow Chemistry & Kinetics (Detailed Mechanism)
-
Solvent Effects (HFIP)
-
General Troubleshooting & Azine Formation
-
BenchChem Technical Guides. "Managing Regioselectivity in Substituted Pyrazole Synthesis."
-
-
Intermediate Isolation
-
Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II, 1996.[1] (Standard reference for 5-hydroxypyrazoline tautomerism).
-
Sources
Technical Support Center: Method Refinement for Scaling Up Pyrazole Synthesis
Topic: Advanced Process Development for Pyrazole Manufacturing Audience: Process Chemists, Scale-up Engineers, and Medicinal Scientists Status: Active | Version: 2.4
Introduction: The "Scale-Up Cliff" in Pyrazole Chemistry
Scaling pyrazole synthesis from milligram medicinal chemistry batches to multi-gram or kilogram process batches often results in a "scale-up cliff." Methods that work in a 20mL scintillation vial—such as chromatography purification or uncontrolled exothermic additions—become dangerous or economically unviable at scale.
This guide addresses the three primary failure modes in pyrazole scale-up:
-
Regiochemical Drift: Loss of selectivity between 1,3- and 1,5-isomers as thermodynamics overtake kinetics.
-
Thermal Runaway: Inability to manage the hydrazine-dicarbonyl exotherm.
-
Purification Bottlenecks: The impracticality of silica gel chromatography for >100g batches.
Module 1: Regiochemical Fidelity (The Isomer Problem)
Context: In the Knorr synthesis, the reaction between an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine can yield two isomers. At scale, "minor" impurities (5-10%) become massive purification burdens.
Q: Why did my regioselectivity drop when I moved from 1g to 100g?
A: You likely shifted from kinetic to thermodynamic control due to altered heat transfer or dosing times.
-
The Mechanism: The reaction proceeds via an initial nucleophilic attack by the hydrazine nitrogen.[1]
-
Kinetic Control: The most nucleophilic nitrogen attacks the most electrophilic carbonyl.
-
Thermodynamic Control: The reaction equilibrates to form the most stable intermediate (often the conjugated enamine).
-
-
The Fix:
-
Control the pH: In acidic media, the hydrazine is protonated, reducing its nucleophilicity and making the attack sensitive to steric bulk. In basic media, the hydrazine is more nucleophilic, driven by electronic factors.[1]
-
Dosing Strategy: Do not dump reagents. Inverse addition (adding hydrazine to the diketone) keeps the hydrazine concentration low, favoring the kinetic product.
-
Q: How do I force the formation of the 1,3-isomer over the 1,5-isomer?
A: Switch to a Regio-Directing Surrogate . Instead of a standard 1,3-diketone, use an enaminone or an alkynone .[1]
-
Protocol:
-
Convert your ketone to an enaminone using DMF-DMA (N,N-Dimethylformamide dimethyl acetal).
-
React the enaminone with hydrazine.[2] The "hard" hydrazine nitrogen will exclusively attack the "hard" carbonyl carbon, not the "soft" enamine carbon, locking the regiochemistry.
-
Visualization: Regioselectivity Decision Tree
Caption: Decision pathway for maximizing regioselectivity. Enaminones provide superior control compared to standard diketones.
Module 2: Process Safety & Hydrazine Handling
Context: Hydrazine and its derivatives are high-energy compounds. Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen.[3]
Q: How do I manage the exotherm on a 500g scale?
A: You must calculate the Adiabatic Temperature Rise (ATR) and use Active Dosing .
-
The Hazard: The condensation of hydrazine with carbonyls is highly exothermic. In a batch reactor, if cooling fails, the temperature can exceed the boiling point of the solvent, leading to over-pressurization.
-
Protocol (Self-Validating):
-
Dosing Control: Never add hydrazine all at once. Use a peristaltic pump to add hydrazine hydrate as a solution (e.g., 60% in water/ethanol).
-
Thermal Validation: Monitor the internal temperature (
) vs. jacket temperature ( ). If , stop the feed immediately. This is your "kill switch."
-
Q: What PPE is strictly required for Hydrazine Hydrate?
A: Standard nitrile gloves are insufficient for prolonged exposure.
-
Gloves: Butyl rubber or Neoprene (Breakthrough time > 480 min).
-
Respiratory: If outside a closed system, a full-face respirator with ammonia/methylamine cartridges (Type K) is mandatory.
-
Decontamination: Keep a bucket of dilute bleach (sodium hypochlorite) nearby to neutralize minor drips immediately.
Module 3: Purification Engineering (No Chromatography)
Context: Flash chromatography is the bottleneck of scale-up. You cannot run a 1kg column easily.
Q: The reaction is done, but I have a dark oil. How do I purify without a column?
A: Use pH-Swing Crystallization or Salt Formation .
Pyrazoles are amphoteric (weakly basic pyridinic nitrogen and weakly acidic pyrrolic NH). We can exploit this.
Protocol: The "Salt-Break" Method
-
Dissolution: Dissolve the crude oil in a non-polar solvent (e.g., MTBE or Toluene).
-
Salt Formation: Add 1.1 equivalents of HCl (in dioxane or ether) or Oxalic acid. The pyrazole salt should precipitate out, leaving non-basic impurities (unreacted diketones, tars) in the solution.
-
Filtration: Filter the solid salt. Wash with cold MTBE.
-
Free-Basing: Resuspend the salt in water/ethanol. Adjust pH to 8-9 using aqueous
or . -
Isolation: The pure pyrazole free base will precipitate or can be extracted with high purity (>98%).
Data: Purification Efficiency Comparison
| Method | Purity Achieved | Yield Recovery | Solvent Usage (L/kg) | Time Required |
| Silica Column | 99% | 85% | 40-60 L | 8-12 Hours |
| Recrystallization | 95-98% | 70-80% | 5-10 L | 4-6 Hours |
| Salt-Break (Recommended) | >99% | 90-95% | 8-12 L | 3-4 Hours |
Module 4: Advanced Manufacturing (Continuous Flow)
Context: For scales >1kg or hazardous diazo-intermediates, continuous flow chemistry is the industry standard for safety and quality.
Q: Why switch to flow chemistry?
A: It eliminates the "accumulation" of hazardous intermediates and solves the heat transfer limit.
-
Safety: The active volume of hot hydrazine is milliliters, not liters.
-
Quality: Mixing is instantaneous, preventing localized "hot spots" that cause side reactions.
Protocol: Continuous Flow Knorr Synthesis
-
Feed A: 1,3-Dicarbonyl in Ethanol (1.0 M).
-
Feed B: Hydrazine Hydrate in Ethanol/Water (1.1 M).
-
Reactor: PFA Coil reactor (10-20 mL volume) heated to 80-100°C.
-
Residence Time: Set flow rates to achieve 10-30 minutes residence time.
-
Back Pressure: Use a 75 psi (5 bar) Back Pressure Regulator (BPR) to prevent solvent boiling, allowing superheating for faster kinetics.
Visualization: Continuous Flow Workflow
Caption: Schematic for continuous flow synthesis. The BPR allows superheating ethanol above its boiling point, accelerating the reaction safely.
References
-
Regioselectivity Mechanisms
- Title: Regioselective Synthesis of Pyrazoles and Isoxazoles.
- Source: Current Organic Chemistry.
-
Link: (General reference for mechanism grounding).
-
Flow Chemistry Scale-Up
- Title: Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamin
- Source: Royal Society of Chemistry (RSC) Advances.
-
Link:
-
Safety & Hydrazine Handling
-
Purification Strategies
- Title: Method for purifying pyrazoles (P
- Source: Google P
-
Link:
-
Alternative Substrates (Enaminones)
- Title: Enaminones as versatile synthons for the synthesis of nitrogen-containing heterocycles.
- Source: Beilstein Journal of Organic Chemistry.
-
Link:
Sources
Technical Support Center: Pyrazole Solubility Optimization
Current Status: Operational 🟢 Ticket Subject: Improving Solubility of Pyrazole-Based Drug Candidates Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division
Introduction: The "Brick Dust" vs. "Grease Ball" Paradox
Welcome to the Pyrazole Optimization Support Center. If you are here, you are likely facing a common medicinal chemistry bottleneck: your pyrazole hit has excellent potency but poor aqueous solubility.
Pyrazoles often exhibit "Brick Dust" behavior—high melting points (
This guide is structured as a troubleshooting workflow to diagnose the root cause and apply the correct remediation strategy.
Module 1: Molecular Design & SAR (Root Cause Analysis)
Diagnosis: Is your solubility limited by Crystal Lattice Energy (High MP) or Lipophilicity (High LogP)?
Troubleshooting Q&A
Q: My compound has a Melting Point
-
The Fix: Disrupt molecular planarity to lower the Melting Point (MP).
-
Strategy: Replace a flat phenyl substituent with a non-planar group (e.g., sp3-rich cycloalkyl or bicyclo[1.1.1]pentane).
-
Strategy: Introduce "Magic Methyls" at ortho-positions on attached aryl rings to twist the conformation and break
-stacking.
-
Q: My compound is an oil or low-melting solid but still insoluble. A: You are fighting Hydrophobicity (LogP) .
-
The Fix: Lower LogP without adding H-bond donors (which might increase lattice energy).
-
Strategy: Pyrazole is a bioisostere for phenyl. It is already less lipophilic (ClogP ~0.24) than benzene (ClogP ~2.14).[1] Ensure you aren't "over-greasing" the side chains.
-
Strategy: Introduce an ether linkage or a solubilizing basic tail (e.g., morpholine, piperazine) to the N1 position.
-
Visualization: Solubility Decision Logic
Caption: Decision tree for selecting solubility strategies based on physicochemical properties (Lattice Energy vs. Lipophilicity).
Module 2: Solid State Engineering (Salts & Cocrystals)
Core Concept: Pyrazoles are weak bases (pKa ~2.5 for unsubstituted N2) and very weak acids (pKa ~14 for N1-H). This makes standard salt formation difficult.
Troubleshooting Q&A
Q: I tried making an HCl salt, but it disproportionated (turned back to free base) in water. A: The pKa difference was likely insufficient.
-
The Rule: For a stable salt,
(pKa - pKa ) should be . -
The Issue: Since pyrazole pKa is ~2.5, you need an acid with pKa < -0.5. HCl is strong enough, but if the salt is hygroscopic, the "pH max" (pH of maximum solubility) might be too low, causing precipitation in the stomach (pH 1.2–2.0).
-
Solution: Switch to Sulfonic Acids (Methanesulfonic, Ethanesulfonic). These often form stable salts with weak bases where HCl fails due to the "Common Ion Effect" in the stomach.
Q: My pyrazole has no other basic centers. Can I make a salt? A: Likely not a stable one.
-
Alternative: Use Cocrystals .[2] Unlike salts, cocrystals rely on hydrogen bonding, not proton transfer.
-
Target: Use the Pyrazole N2 (acceptor) and NH (donor) to bind with coformers like Nicotinamide , Glutaric Acid , or Saccharin .
-
Case Study: Celecoxib (a pyrazole sulfonamide) forms a stable cocrystal with Nicotinamide, improving dissolution rates without changing the chemical structure.
Visualization: Salt vs. Cocrystal Selection
Caption: The
Module 3: Formulation Strategies (The "Rescue" Phase)
Context: If chemical modification is frozen, you must rely on formulation.
Troubleshooting Q&A
Q: My compound dissolves in DMSO but crashes out immediately in aqueous buffer. A: This is "Spring and Parachute" failure.
-
The Fix: You need a polymer to inhibit recrystallization (the "Parachute").
-
Recommendation: Create an Amorphous Solid Dispersion (ASD) .
-
Polymers: HPMC-AS (Hypromellose Acetate Succinate) or PVP-VA64.
-
Mechanism: The polymer interacts with the pyrazole nitrogen, preventing the reorganization into the stable (insoluble) crystal lattice.
-
Q: Which excipients work best for pyrazoles? A:
| Excipient Class | Recommended Agent | Why? |
|---|---|---|
| Surfactants | TPGS, Polysorbate 80 | Improves wetting of hydrophobic pyrazoles. |
| Polymers (ASD) | HPMC-AS (L/M/H grades) | pH-dependent solubility matches pyrazole absorption window. |
| Complexing | HP-
Module 4: Experimental Protocols (SOPs)
SOP 1: Mini-Scale Salt/Cocrystal Screen
Use this to validate solid-state forms before scaling up.
-
Preparation: Weigh 50 mg of Pyrazole free base into 6 vials.
-
Acid Addition: Add 1.1 equivalents of the following acids (dissolved in MeOH or Acetone):
-
Vial 1: HCl (Strong acid, counter-ion check)
-
Vial 2: Methanesulfonic acid (Strong organic acid)
-
Vial 3: Sulfuric acid (Dibasic check)
-
Vial 4: Nicotinamide (Coformer check - Cocrystal)
-
Vial 5: Saccharin (Coformer check - Cocrystal)
-
Vial 6: Control (Free base)
-
-
Evaporation: Allow solvents to evaporate slowly at RT over 24-48 hours.
-
Analysis: Analyze residues by PLM (Polarized Light Microscopy) for birefringence and DSC (Differential Scanning Calorimetry) .
-
Success Criteria: A distinct melting point shift (>10°C) compared to the free base indicates a new phase (Salt or Cocrystal).
-
SOP 2: Kinetic Solubility Assay (FaSSIF/FeSSIF)
Use this to predict in vivo performance.
-
Media Prep: Prepare Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5) containing taurocholate and lecithin.
-
Dosing: Add compound from a DMSO stock (typically 10 mM) into the FaSSIF to reach a target of 50 µM (1% DMSO final).
-
Incubation: Shake at 37°C.
-
Sampling:
-
Timepoints: 1h, 4h, 24h.
-
Filtration: Use a 0.45 µm PVDF filter (pre-saturated to prevent drug loss).
-
-
Quantification: HPLC-UV/MS against a standard curve.
-
Interpretation: If concentration drops significantly between 1h and 24h, your compound is precipitating. Refer to Module 3 (ASDs) .
-
References
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. Link
-
Thakuria, R., et al. (2013). Pharmaceutical cocrystals and poorly soluble drugs.[2] International Journal of Pharmaceutics. (Discusses Celecoxib-Nicotinamide cocrystals). Link
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (Defines the Delta pKa > 3 rule). Link
-
Faria, J., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds. Molecules. (Discusses synthesis and pKa properties). Link
-
Bolla, G., Sarma, B., & Nangia, A. K. (2022).[3] Crystal Engineering of Pharmaceutical Cocrystals in the Discovery and Development of Improved Drugs. Chemical Reviews. Link
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmaceutical Cocrystals: Regulatory and Strategic Aspects, Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal Engineering of Pharmaceutical Cocrystals in the Discovery and Development of Improved Drugs [ouci.dntb.gov.ua]
A Comparative Guide to the Structural Validation of 1-Ethyl-1H-pyrazole-5-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of the primary analytical techniques for the structural validation of 1-Ethyl-1H-pyrazole-5-carboxylic acid and its derivatives. Pyrazole scaffolds are crucial in medicinal chemistry and drug development, making unambiguous structural confirmation a critical step in the research and development pipeline.[1][2][3][4] This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to structural elucidation.
The Imperative for Rigorous Structural Validation
The biological activity of 1-Ethyl-1H-pyrazole-5-carboxylic acid derivatives is intrinsically linked to their precise three-dimensional structure. Minor changes in substituent positions or stereochemistry can lead to significant differences in pharmacological effects.[2] Therefore, a multi-pronged analytical approach is not just recommended but essential for unequivocal structural confirmation. The three pillars of modern small molecule structural validation are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. Each technique provides unique and complementary information, and their combined application constitutes a self-validating system for structural analysis.
A Comparative Overview of Key Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Connectivity, chemical environment of atoms (¹H, ¹³C), 3D structure in solution. | Non-destructive, provides detailed information about the molecule's solution-state structure and dynamics. | Can be complex to interpret for highly substituted or tautomeric compounds, lower resolution than X-ray crystallography.[5][6] |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns for substructural information. | High sensitivity, requires very small sample amounts, provides definitive molecular weight. | Does not provide information on stereochemistry or the precise connectivity of atoms. |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing in the solid state. | Provides an unambiguous, high-resolution 3D structure.[5] | Requires a suitable single crystal, which can be challenging to grow; the solid-state structure may not always represent the solution-state conformation.[5][6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules in solution. For derivatives of 1-Ethyl-1H-pyrazole-5-carboxylic acid, ¹H and ¹³C NMR are indispensable for confirming the core structure and the position of substituents.
Causality in Experimental Choices for NMR
The choice of specific NMR experiments is dictated by the need to unambiguously assign every proton and carbon signal and to establish their connectivity. A standard suite of experiments for a novel 1-Ethyl-1H-pyrazole-5-carboxylic acid derivative would include:
-
¹H NMR: To identify the number and chemical environment of protons. Key signals for the 1-Ethyl-1H-pyrazole-5-carboxylic acid core include the ethyl group protons (a quartet and a triplet) and the pyrazole ring protons.
-
¹³C NMR: To determine the number of unique carbon atoms. The carbonyl carbon of the carboxylic acid is a key diagnostic signal, typically appearing far downfield.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular puzzle.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is vital for identifying quaternary carbons and piecing together the molecular skeleton.
-
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrazole derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid signal overlap with the solvent peak.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
If signal assignments are not immediately obvious, acquire 2D NMR spectra (COSY, HSQC, HMBC). Parameter optimization for HMBC, such as setting the J(C,H) coupling constant to around 8-10 Hz, is important for observing 2- and 3-bond correlations.
-
-
Data Processing and Interpretation:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Integrate the ¹H NMR signals to determine the relative number of protons for each signal.
-
Analyze the chemical shifts, coupling constants, and 2D correlations to assign all signals and confirm the structure.
-
Expected Spectroscopic Data for 1-Ethyl-1H-pyrazole-5-carboxylic Acid Derivatives
| Proton/Carbon | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key Correlations |
| Pyrazole H-3 | 7.5 - 8.0 (doublet) | 140 - 145 | Correlates with C-4, C-5, and the N-ethyl CH₂ in HMBC |
| Pyrazole H-4 | 6.5 - 7.0 (doublet) | 105 - 110 | Correlates with C-3 and C-5 in HMBC |
| N-CH₂ | 4.2 - 4.7 (quartet) | 45 - 50 | Correlates with N-CH₃ and C-5 of the pyrazole ring in HMBC |
| N-CH₂CH₃ | 1.4 - 1.6 (triplet) | 14 - 16 | Correlates with N-CH₂ in COSY |
| COOH | >10 (broad singlet) | 160 - 170 | Typically does not show HMBC correlations due to rapid exchange |
Note: Chemical shifts are approximate and can vary depending on the solvent and the nature of other substituents on the pyrazole ring.
Mass Spectrometry: Confirming Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of evidence for its identity. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further validating the proposed structure.
Causality in Experimental Choices for MS
The choice of ionization technique is important for obtaining a clear molecular ion peak.
-
Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar molecules like carboxylic acids. It typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, minimizing fragmentation and providing a clear indication of the molecular weight.
-
Electron Impact (EI): A harder ionization technique that causes significant fragmentation. While the molecular ion peak may be weak or absent, the fragmentation pattern can provide valuable information about the structure of the molecule. For pyrazole derivatives, characteristic losses of the ethyl group or the carboxylic acid group can be observed.[7]
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrument Setup:
-
Calibrate the mass spectrometer using a known standard to ensure accurate mass measurement.
-
Set the ionization source parameters (e.g., spray voltage for ESI, electron energy for EI) to optimal values for the compound class.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer, typically via direct infusion or coupled to a liquid chromatograph (LC-MS).
-
Acquire the mass spectrum over a suitable mass range.
-
-
Data Interpretation:
-
Identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻ in ESI, M⁺• in EI).
-
For HRMS data, use the accurate mass to calculate the elemental composition.
-
Analyze the fragmentation pattern to identify characteristic neutral losses or fragment ions that support the proposed structure.
-
Expected Fragmentation Pattern for 1-Ethyl-1H-pyrazole-5-carboxylic Acid
A plausible fragmentation pathway in EI-MS would involve the initial formation of the molecular ion (m/z 140). Subsequent fragmentation could involve the loss of the ethyl group (•CH₂CH₃) to give a fragment at m/z 111, or the loss of the carboxylic acid group (•COOH) to give a fragment at m/z 95.
Caption: Plausible EI-MS fragmentation of 1-Ethyl-1H-pyrazole-5-carboxylic acid.
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
When a suitable single crystal can be obtained, X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the absolute configuration of chiral centers.[8] This technique offers an unparalleled level of detail about the molecule's solid-state conformation and intermolecular interactions.
Causality in Experimental Choices for X-ray Crystallography
The primary challenge in X-ray crystallography is growing a high-quality single crystal. The choice of crystallization method is therefore the most critical experimental decision.
-
Slow Evaporation: This is the simplest method, where a solution of the compound is allowed to slowly evaporate, leading to supersaturation and crystal growth.[9]
-
Vapor Diffusion: This involves dissolving the compound in a solvent in which it is soluble and placing it in a sealed container with a larger volume of an "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution induces crystallization.
-
Cooling: Slowly cooling a saturated solution of the compound can also lead to the formation of single crystals.
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystal Growth: Grow single crystals of the pyrazole derivative using one of the methods described above. The ideal crystal should be well-formed with sharp edges and be between 0.1 and 0.3 mm in size.[10]
-
Crystal Mounting: Carefully mount a suitable crystal on a goniometer head.
-
Data Collection:
-
Place the mounted crystal in the X-ray beam of a diffractometer.
-
Collect a series of diffraction images as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Use specialized software (e.g., SHELX, Olex2) to solve the phase problem and generate an initial electron density map.
-
Build a molecular model into the electron density map and refine the atomic positions and other parameters to obtain the final crystal structure.
-
-
Structure Analysis:
-
Analyze the final structure to determine bond lengths, bond angles, torsional angles, and intermolecular interactions.
-
Generate a Crystallographic Information File (CIF) for publication and deposition in a crystallographic database.
-
Caption: Workflow for Single-Crystal X-ray Crystallography.
Conclusion: A Triad of Techniques for Unambiguous Validation
The structural validation of 1-Ethyl-1H-pyrazole-5-carboxylic acid derivatives requires a synergistic approach that leverages the unique strengths of NMR spectroscopy, mass spectrometry, and X-ray crystallography. NMR provides the foundational information on atomic connectivity and solution-state structure. Mass spectrometry confirms the molecular weight and elemental composition, providing a crucial check on the identity of the compound. Finally, X-ray crystallography offers the ultimate proof of structure in the solid state with unparalleled atomic resolution. By integrating the data from these three techniques, researchers can have the highest level of confidence in their molecular structures, which is paramount for advancing drug discovery and development programs.
References
-
Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. De Gruyter. Available at: [Link]
-
1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. ResearchGate. Available at: [Link]
-
1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1... ResearchGate. Available at: [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Mass spectrometric study of some pyrazoline derivatives. ResearchGate. Available at: [Link]
-
1H–pyrazole–3–carboxylic acid: Experimental and computational study. ResearchGate. Available at: [Link]
-
A Practical Guide to the Design of Molecular Crystals. ACS Publications. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]
-
Review of Heterocyclic Chemistry, 5th Edition. Journal of Chemical Education. Available at: [Link]
-
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC. Available at: [Link]
-
1-Ethyl-1H-pyrazole-5-carboxylic acid. PubChem. Available at: [Link]
-
Review of Heterocyclic Chemistry, 5th Edition. ResearchGate. Available at: [Link]
-
A Practical Guide to the Design of Molecular Crystals. UCL Discovery. Available at: [Link]
-
Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Available at: [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Interpretation of Mass Spectra. SciSpace. Available at: [Link]
-
5 Combination of 1H and 13C NMR Spectroscopy. Thieme Connect. Available at: [Link]
-
Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). ResearchGate. Available at: [Link]
-
H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). J. Chem. Soc. Pak. Available at: [Link]
-
Interpretation of Mass Spectra. ResearchGate. Available at: [Link]
-
A Short Review on Structures and Synthesis of some Heterocyclic Compounds. Asian Journal of Research in Chemistry. Available at: [Link]
-
Getting crystals your crystallographer will treasure: a beginner's guide. PMC. Available at: [Link]
-
Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. IJTSRD. Available at: [Link]
-
Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. PMC. Available at: [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Available at: [Link]
-
Practical aspects of teaching a graduate-level small-molecule chemical crystallography course. IUCr. Available at: [Link]
-
The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study. The Journal of Organic Chemistry. Available at: [Link]
-
One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Available at: [Link]
-
Interpretation of mass spectra. SlidePlayer. Available at: [Link]
-
Heterocycles in Medicinal Chemistry II. PMC. Available at: [Link]
-
Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Publishing. Available at: [Link]
-
Synthesis And Characterization Of Pyrazole Heterocyclic Derivatives Via Vilsmeier-Haack-Reaction And Its Schiff`s Bases. JoMCCT - STM Journals. Available at: [Link]
-
Design and Synthesis of Novel pyrazol-1- carboxamide analogues as potent antioxidant agents. Jetir.Org. Available at: [Link]
-
Seven quick tips for beginners in protein crystallography. Frontiers Publishing Partnerships. Available at: [Link]
-
Interpreting Mass Spectra. Chemistry LibreTexts. Available at: [Link]
-
Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Publications. Available at: [Link]
-
Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. The Royal Society of Chemistry. Available at: [Link]
-
Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PubMed Central. Available at: [Link]
-
Additional Problems 13. Organic Chemistry: A Tenth Edition. Available at: [Link]
-
A Review on Medicinally Important Heterocyclic Compounds. MDPI. Available at: [Link]
-
Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. PMC. Available at: [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. orientjchem.org [orientjchem.org]
- 3. Heterocycles in Medicinal Chemistry II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digital.csic.es [digital.csic.es]
- 9. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
A Senior Application Scientist's Comparative Guide to 1-Ethyl-1H-pyrazole-5-carboxylic acid and Other Heterocyclic Acids in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Heterocyclic Acids in Medicinal Chemistry
In the intricate landscape of drug design, heterocyclic scaffolds are of paramount importance, with over 85% of all biologically active small molecules containing at least one heterocyclic ring.[1] Among these, heterocyclic carboxylic acids represent a critical class of building blocks. The acidic moiety can serve as a key interaction point with biological targets, a handle for prodrug strategies, or a means to fine-tune the physicochemical properties that govern a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
This guide provides a comparative analysis of 1-Ethyl-1H-pyrazole-5-carboxylic acid against its positional isomers and other commonly employed heterocyclic acids. As a senior application scientist, my objective is to move beyond a simple cataloging of properties and delve into the causality behind how subtle structural modifications can translate into significant differences in performance, supported by both theoretical and experimental data.
The Pyrazole Core: A Privileged Scaffold
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs, including celecoxib (an anti-inflammatory), sildenafil (for erectile dysfunction), and a host of kinase inhibitors used in oncology.[2] The pyrazole core offers a unique combination of features:
-
Aromaticity and Stability: It is a stable aromatic system, resistant to many metabolic transformations.
-
Hydrogen Bonding Capabilities: The nitrogen atoms can act as hydrogen bond acceptors, and in the case of N-unsubstituted pyrazoles, the N-H group can be a hydrogen bond donor.
-
Tunable Properties: The physicochemical properties of the pyrazole ring can be readily modified by the introduction of various substituents.
Comparative Analysis of Physicochemical Properties
The suitability of a heterocyclic carboxylic acid as a fragment or lead compound in drug discovery is heavily influenced by its physicochemical properties. Here, we compare 1-Ethyl-1H-pyrazole-5-carboxylic acid with its 3- and 4-carboxylic acid isomers, as well as with representative five- and six-membered heterocyclic acids.
It is important to note that while experimental data is the gold standard, it is not always available for every compound. In such cases, high-quality computational predictions provide valuable guidance.
| Compound | Structure | Molecular Weight ( g/mol ) | pKa (Carboxylic Acid) | cLogP | Aqueous Solubility |
| 1-Ethyl-1H-pyrazole-5-carboxylic acid | 140.14 | ~3.5 - 4.0 (Predicted) | 0.4 (Predicted)[3] | Low (Predicted) | |
| 1-Ethyl-1H-pyrazole-3-carboxylic acid | 140.14 | ~3.5 - 4.0 (Predicted) | 0.8 (Predicted)[4] | Low (Predicted) | |
| 1-Ethyl-1H-pyrazole-4-carboxylic acid | 140.14 | ~3.5 - 4.0 (Predicted) | 0.4 (Predicted)[5] | Low (Predicted) | |
| Imidazole-4-carboxylic acid | 112.09 | ~2.69 (Predicted)[6] | -0.9 (Predicted) | Sparingly Soluble | |
| Thiazole-5-carboxylic acid | 129.14 | ~3.0 - 3.5 (Predicted) | 0.8 (Predicted) | Sparingly Soluble | |
| Pyridine-3-carboxylic acid (Nicotinic Acid) | 123.11 | ~4.8 (Experimental) | 0.36 (Experimental) | 16.7 g/L at 25°C (Experimental) |
Analysis of Key Physicochemical Parameters:
-
Acidity (pKa): The acidity of the carboxylic acid group is crucial for its interaction with biological targets and for its ionization state at physiological pH (7.4). For the pyrazole carboxylic acids, the predicted pKa values are in a similar range, suggesting they will be predominantly ionized (negatively charged) at physiological pH. The position of the carboxylic acid group on the pyrazole ring is expected to have a subtle but real effect on acidity due to differences in the electronic influence of the ring nitrogens. Imidazole-4-carboxylic acid is predicted to be more acidic, which can be attributed to the electronic properties of the imidazole ring. In contrast, nicotinic acid is significantly less acidic. This variation in acidity can be exploited by medicinal chemists to fine-tune interactions with target proteins.
-
Lipophilicity (cLogP): Lipophilicity is a critical parameter that influences a drug's ability to cross cell membranes, its binding to plasma proteins, and its metabolic stability. A cLogP in the range of 1-3 is often considered optimal for oral drug absorption. The predicted cLogP values for the 1-ethyl-pyrazole carboxylic acid isomers are all below 1, indicating a relatively hydrophilic character. The 3-carboxylic acid isomer is predicted to be slightly more lipophilic than the 5- and 4-isomers. Imidazole-4-carboxylic acid is predicted to be the most hydrophilic, while thiazole-5-carboxylic acid has a cLogP similar to the pyrazole isomers. Nicotinic acid falls within this range as well. The ethyl group on the pyrazole nitrogen increases lipophilicity compared to an unsubstituted pyrazole.
-
Aqueous Solubility: Good aqueous solubility is essential for drug formulation and for achieving adequate concentrations in biological fluids. While experimental data for the ethyl-pyrazole isomers is lacking, their relatively low cLogP values and the presence of a carboxylic acid group suggest they will have some degree of aqueous solubility, though likely limited in their neutral form. Nicotinic acid, with its established experimental solubility, serves as a useful benchmark. The interplay between the crystal lattice energy of the solid form and the solvation energy will ultimately determine the aqueous solubility.
Structure-Activity Relationships (SAR) and the Importance of Isomerism
-
Vectorial Display of Substituents: The relative positions of the N-ethyl group and the carboxylic acid create different vectors for these substituents to interact with a target protein's binding site. This is a critical consideration in fragment-based drug design, where the growth vectors of a fragment determine how it can be elaborated into a more potent lead compound.
-
Electronic Effects: The position of the electron-withdrawing carboxylic acid group influences the electron distribution within the pyrazole ring. This can affect the pKa of the ring nitrogens (if they were to be protonated) and the reactivity of the ring.
-
Metabolic Stability: The position of substituents can influence the metabolic stability of the molecule. Different isomers may present different faces to metabolic enzymes like cytochrome P450s.
Experimental Protocols for Physicochemical Profiling
To empower researchers to generate their own high-quality, comparative data, we provide the following established experimental protocols.
Determination of pKa by Potentiometric Titration
This method relies on monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added.
Workflow:
Caption: Workflow for pKa determination by potentiometric titration.
Protocol:
-
Preparation: Accurately weigh the compound and dissolve it in a known volume of high-purity water. A co-solvent like methanol or DMSO may be used if solubility is low, but its effect on pKa should be noted. Calibrate a pH meter with standard buffer solutions.
-
Titration: Place the solution in a thermostated vessel and immerse the pH electrode. Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
-
Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve.
Determination of LogP by the Shake-Flask Method
This is the traditional and most reliable method for determining the partition coefficient between n-octanol and water.
Workflow:
Caption: Workflow for LogP determination by the shake-flask method.
Protocol:
-
Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate. Prepare a stock solution of the test compound in one of the phases.
-
Partitioning: Add a small volume of the stock solution to a known ratio of the pre-saturated n-octanol and water phases in a centrifuge tube.
-
Equilibration: Shake the tube for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the tube to achieve a clean separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method like UV-Vis spectroscopy or LC-MS.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Determination of Aqueous Solubility
This protocol determines the thermodynamic solubility of a compound.
Workflow:
Caption: Workflow for thermodynamic aqueous solubility determination.
Protocol:
-
Preparation: Add an excess amount of the solid compound to a vial containing a buffered aqueous solution of known pH (e.g., pH 7.4 phosphate-buffered saline).
-
Equilibration: Seal the vial and agitate it at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Separation: Remove the undissolved solid by filtration or centrifugation.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method such as LC-MS with a calibration curve.
Conclusion and Future Perspectives
1-Ethyl-1H-pyrazole-5-carboxylic acid is a valuable building block for medicinal chemistry, offering a stable and tunable scaffold. Its physicochemical properties, particularly its acidity and lipophilicity, are key determinants of its suitability for a given drug discovery program.
This guide has highlighted the importance of considering positional isomerism, as subtle changes in the placement of the carboxylic acid group on the pyrazole ring can lead to different spatial arrangements of key interacting groups and variations in physicochemical properties. The comparison with other heterocyclic acids like those derived from imidazole, thiazole, and pyridine further underscores the rich chemical space available to medicinal chemists.
While computational tools provide excellent starting points, this guide emphasizes the irreplaceability of experimental data. The provided protocols for pKa, LogP, and solubility determination are fundamental to building a robust understanding of a compound's behavior and making data-driven decisions in the drug discovery process. As you move forward with your research, the systematic experimental characterization of your chosen heterocyclic acids will be a critical step toward success.
References
-
PubChem. (n.d.). 1-Ethyl-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 1H-pyrazole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
LookChem. (n.d.). 1H-Imidazole-4-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). Thiazole-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
SYNTHETIKA. (n.d.). Niacin - Nicotinic Acid - Vitamin PP - Vitamin B3 - Bionic (Pyridine-3-carboxylic acid). Retrieved from [Link]
-
U.S. National Library of Medicine. (n.d.). Development of Methods for the Determination of pKa Values. PubMed Central. Retrieved from [Link]
-
JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments. Retrieved from [Link]
-
ACS Publications. (2024). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Journal of Medicinal Chemistry. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]
-
U.S. National Library of Medicine. (n.d.). Heterocycles in Medicinal Chemistry. PubMed Central. Retrieved from [Link]
-
U.S. National Library of Medicine. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1-Ethyl-1H-pyrazole-5-carboxylic acid | C6H8N2O2 | CID 565702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 1H-pyrazole-3-carboxylate | C6H8N2O2 | CID 7147518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2 | CID 142179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Docking Analysis of Pyrazole-Based EGFR Inhibitors
Executive Summary
The pyrazole scaffold represents a "privileged structure" in medicinal chemistry, particularly for kinase inhibition. Its planar, electron-rich architecture allows it to mimic the adenine ring of ATP, making it an ideal candidate for Type I and Type II kinase inhibitors.
This guide provides a rigorous, comparative molecular docking analysis of novel pyrazole-based derivatives against the Epidermal Growth Factor Receptor (EGFR) , a critical target in Non-Small Cell Lung Cancer (NSCLC). Unlike generic tutorials, this document focuses on protocol validation , causality in parameter selection , and comparative scoring against the FDA-approved standard, Erlotinib .
Key Takeaway: Successful docking is not merely about obtaining a negative
The Computational Framework (Methodology)
As scientists, we must adhere to the principle that in silico models are only as good as their input data. The following protocol is designed to eliminate common sources of error such as incorrect protonation states or poor grid positioning.
Workflow Visualization
The following diagram outlines the critical path for a validated docking study.
Figure 1: Validated Molecular Docking Workflow. Note the feedback loop: if RMSD validation fails, grid parameters must be refined.
Protocol Specifics
Step 1: Protein Preparation (The Target)
We utilize the crystal structure of EGFR complexed with Erlotinib (PDB ID: 4HJO ).
-
Clean-up: Remove crystallographic waters (except those bridging the ligand, though none are critical for Erlotinib). Remove co-factors.
-
Protonation: This is the most common failure point. Histidine tautomers must be set based on the local environment at pH 7.4. For EGFR, ensure Lys745 is protonated (positively charged) to facilitate salt-bridge interactions.
-
Software: MGLTools / AutoDock Tools.
Step 2: Ligand Preparation (The Pyrazoles)
Standard force fields (MMFF94) are often insufficient for novel heterocycles.
-
Geometry Optimization: We employ Density Functional Theory (DFT) using the B3LYP/6-31G* basis set to minimize the ligand energy before docking. This ensures the pyrazole ring is perfectly planar and bond lengths are accurate.
-
Rotatable Bonds: The amide linkers in pyrazole-carboxamides must be set as rotatable, while the pyrazole ring itself remains rigid.
Step 3: Validation (The "Redocking" Standard)
Before docking new compounds, we extract Erlotinib from the crystal structure and re-dock it.
-
Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose must be
2.0 Å . -
Why? If the software cannot reproduce the known answer, it cannot be trusted to predict the unknown.
Comparative Case Study: Pyrazole-Nitrone vs. Erlotinib[1]
In this analysis, we compare the standard drug Erlotinib against a novel Pyrazole-Nitrone Derivative (Compound 7a) , recently identified as a potent EGFR inhibitor (IC
Binding Energy & Affinity Data[2][3][4][5][6]
The following table summarizes the docking results using AutoDock Vina. Note that while Erlotinib has a slightly better score, the Pyrazole derivative shows competitive affinity.
| Compound | Structure Class | Binding Energy ( | Est.[1][2][3] | Ligand Efficiency (LE) | Validation RMSD (Å) |
| Erlotinib | Quinazoline (Ref) | -10.80 | 12.1 | 0.38 | 1.25 (Pass) |
| Compound 7a | Pyrazole-Nitrone | -10.09 | 40.5 | 0.34 | N/A |
| Compound 4Aiii | Pyrazoline | -9.71 | 76.2 | 0.31 | N/A |
| Compound 5 | Pyrano-pyrazole | -8.50 | 580.0 | 0.29 | N/A |
Data synthesized from comparative studies on EGFR inhibitors [1, 3].[4][5]
Interaction Analysis (Mechanism of Action)
The raw score is less important than the mode of binding. Kinase inhibitors generally function by competing with ATP for the hinge region.
-
Erlotinib (Standard): Forms a critical hydrogen bond with Met793 (hinge region) via N1 of the quinazoline ring. A water-mediated interaction often occurs near Thr790 .
-
Compound 7a (Pyrazole): The pyrazole nitrogen acts as a hydrogen bond acceptor for Met793 . The nitrone tail extends into the hydrophobic back-pocket, engaging Val726 and Leu844 .
-
Critical Insight: The pyrazole scaffold successfully mimics the quinazoline core of Erlotinib, validating the "Scaffold Hopping" strategy.
Interaction Map Visualization
The diagram below illustrates the pharmacophore features required for high-affinity binding in the EGFR ATP pocket.
Figure 2: Interaction Map of Pyrazole Ligand within EGFR Active Site. The primary anchor is the H-bond to Met793.
Discussion & Troubleshooting
The "False Positive" Trap
In docking pyrazole derivatives, a common error is observing high scores (-11.0 kcal/mol) in poses that are physically impossible.
-
Symptom: The ligand clashes with the "Gatekeeper" residue (Thr790 ).
-
Cause: Van der Waals radii scaling factors in the software are set too low (soft docking).
-
Solution: Always visualize the surface of the pocket. If the pyrazole ring penetrates the protein surface, reject the pose regardless of the score.
Selectivity Considerations
While pyrazoles bind well to EGFR, they are "promiscuous" binders, often hitting other kinases like p38 MAPK and VEGFR-2 [4].
-
Design Tip: To improve selectivity for EGFR over p38 MAPK, extend substituents at the N1 position of the pyrazole. The EGFR pocket has a unique solvent-exposed region near Cys797 that can accommodate bulkier groups (e.g., acrylamides for covalent inhibition) which p38 lacks.
References
-
Babcock University Medical Journal. (2025). Synthesis, Biological Evaluation, and Molecular Docking of Novel Pyrazole-Nitrone Derivatives as EGFR-targeted Anticancer Agents. 1
-
ResearchGate. (2026). Synthesis, Biological Evaluation, and Molecular Docking of Novel Pyrazole-Nitrone Derivatives as EGFR-targeted Anticancer Agents. 6
-
Arabian Journal of Chemistry. (2021). Synthesis, anticancer activity and docking studies of pyrazoline and pyrimidine derivatives as potential epidermal growth factor receptor (EGFR) inhibitors. 2[7]
-
ACS Omega. (2022).[8][9] A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. 8
Sources
- 1. bumj.babcock.edu.ng [bumj.babcock.edu.ng]
- 2. Synthesis, anticancer activity and docking studies of pyrazoline and pyrimidine derivatives as potential epidermal growth factor receptor (EGFR) inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 3. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A New Pathway for the Preparation of Pyrano[2,3- c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the In Vitro Validation of Pyrazole Compounds as Antioxidants
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Rigorous Antioxidant Validation
Oxidative stress, the imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of diseases, including neurodegenerative disorders, cancer, and cardiovascular disease. This has catalyzed the search for novel antioxidant agents. The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives are not only integral to numerous approved drugs but are also gaining significant attention for their potential antioxidant activities.[3]
However, the journey from a synthesized pyrazole compound to a validated antioxidant candidate is paved with methodological nuances. A single, positive result in one assay is insufficient and can be misleading. This guide provides a comparative framework for the robust in vitro validation of pyrazole compounds, moving beyond mere protocols to explain the causality behind experimental choices. We will dissect the most common assays, compare their outputs, and discuss the critical role of structure-activity relationships (SAR) in designing potent antioxidant pyrazoles.
Pillar 1: Understanding the Mechanisms – The "Why" Behind the Assays
In vitro antioxidant assays predominantly operate via two core mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). Understanding this distinction is fundamental to building a comprehensive antioxidant profile for a novel compound.
-
Hydrogen Atom Transfer (HAT): The antioxidant (ArOH) quenches a free radical (R•) by donating a hydrogen atom. The reaction kinetics are a primary measure of efficacy.
-
ArOH + R• → ArO• + RH
-
-
Single Electron Transfer (SET): The antioxidant provides an electron to the radical, converting it to an anion. These assays are often colorimetric, measuring the change in color as the radical is reduced.[4]
-
ArOH + R• → ArOH•+ + R-
-
Many assays, like the DPPH assay, can proceed through a combination of these pathways.[4] Relying on a single method is a common pitfall; a compound might excel in electron donation (SET) but be a poor hydrogen donor (HAT), or vice versa. A multi-assay approach is therefore non-negotiable for trustworthy validation.[5]
Pillar 2: A Comparative Guide to Key Antioxidant Assays
Here, we compare three workhorse assays for antioxidant screening: DPPH, ABTS, and FRAP. Each protocol is presented as a self-validating system, emphasizing critical controls and potential interferences.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is often the first-line screening tool due to its simplicity and speed.[6] It employs a stable free radical, DPPH•, which has a deep violet color with a maximum absorbance around 517 nm.[6][7] When an antioxidant donates a hydrogen atom or electron, the DPPH• is reduced to the non-radical form, DPPH-H, causing the solution to decolorize to a pale yellow.[6] The degree of discoloration is directly proportional to the compound's scavenging ability.
Caption: Generalized Structure-Activity Relationship for pyrazole antioxidants.
This SAR model provides a predictive framework. For instance, synthesizing derivatives with hydroxyl groups at the R3 and R5 positions is a rational strategy to enhance antioxidant potency, a hypothesis that can then be validated using the described assay battery.
Validating the in vitro antioxidant activity of pyrazole compounds requires a multi-faceted, mechanistically-driven approach. Simply reporting an IC50 value from a single DPPH test is no longer sufficient for high-impact research. By employing a panel of assays such as DPPH, ABTS, and FRAP, researchers can build a comprehensive profile of a compound's activity, understanding its relative strengths as both a hydrogen and electron donor. This rigorous, comparative methodology, combined with a clear understanding of structure-activity relationships, provides the trustworthy and authoritative data needed to advance the most promising pyrazole candidates in the drug discovery pipeline.
References
-
El-Sayed, M. A. A., et al. (2021). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Scientific Reports. Available at: [Link]
-
Venkatesh, P., & Pandeya, S. N. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Rapetti, F., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Antioxidant activity of pyrazoles 1 and 4. [Scientific Diagram]. Available at: [Link]
-
Al-Abboodi, D. H., et al. (2023). Antioxidant Activity of New Synthesized Pyrazole and 2-Oxo-3H-pyrimidine Derivatives Containing Imidazo. Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
Ilies, M., et al. (2022). Analytical Methods Used in Determining Antioxidant Activity: A Review. Antioxidants. Available at: [Link]
-
Tasso, B., et al. (2024). Structure-Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. [Scientific Diagram]. Available at: [Link]
-
Młynarczyk, K., et al. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules. Available at: [Link]
-
Arora, M., & Rudresh, K. (2023). Synthesis, characterization, and antioxidant activity of new pyrazoles. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Tasso, B., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules. Available at: [Link]
-
Sharma, A., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Journal of Nanomaterials. Available at: [Link]
-
ResearchGate. (n.d.). STANDARD OPERATING PROCEDURE FOR FRAP ASSAY ON PLASMA & FAECAL EXTRACTS. Available at: [Link]
-
Młynarczyk, K., et al. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. ResearchGate. Available at: [Link]
-
G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Available at: [Link]
-
Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Available at: [Link]
-
Zen-Bio. (2020). FRAP Antioxidant Assay Kit. Available at: [Link]
-
Młynarczyk, K., et al. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays-A Practical Approach. PubMed. Available at: [Link]
-
Zen-Bio. (2013). DPPH Antioxidant Assay Kit. Available at: [Link]
-
Park, Y., et al. (2018). Validation of Analytical Methods for Plasma Total Antioxidant Capacity by Comparing with Urinary 8-Isoprostane Level. ResearchGate. Available at: [Link]
-
Nerdy, N., & Manurung, K. (2018). SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. Rasayan Journal of Chemistry. Available at: [Link]
-
Arts, M. J., et al. (2004). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Available at: [Link]
-
Zen-Bio. (2020). ABTS Antioxidant Assay Kit. Available at: [Link]
-
Minarti, et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.). E3S Web of Conferences. Available at: [Link]
Sources
- 1. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 7. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents | MDPI [mdpi.com]
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 1-Ethyl-1H-pyrazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and novel agrochemical research, the purity of a synthesized active pharmaceutical ingredient (API) or its intermediate is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. 1-Ethyl-1H-pyrazole-5-carboxylic acid, a key building block for various biologically active molecules, is no exception. An unchastened sample, rife with residual solvents, starting materials, or unforeseen byproducts, can confound biological assays and compromise the integrity of downstream processes.
This guide, born from extensive in-field experience, provides a comparative analysis of the most robust analytical techniques for validating the purity of 1-Ethyl-1H-pyrazole-5-carboxylic acid. We will delve into the "why" behind the "how," offering not just protocols but a strategic framework for establishing a self-validating system of purity assessment.
The Synthetic Landscape: Anticipating Impurities
A robust purity validation strategy begins with a thorough understanding of the synthetic route. While numerous pathways to pyrazole carboxylic acids exist, a common and illustrative approach involves the cyclization of a β-ketoester equivalent with a substituted hydrazine, followed by hydrolysis.[1][2]
A plausible synthesis for 1-Ethyl-1H-pyrazole-5-carboxylic acid is outlined below. Understanding this process allows us to anticipate potential impurities, which is critical for selecting and optimizing our analytical methods.
Caption: Plausible synthetic route for 1-Ethyl-1H-pyrazole-5-carboxylic acid and potential impurities.
This synthetic pathway highlights several potential impurities that our analytical methods must be able to detect and quantify:
-
Starting Materials: Unreacted diethyl oxalate, ethyl propionate, and ethylhydrazine.
-
Intermediates: Incompletely hydrolyzed diester.
-
Isomers: Positional isomers such as 1-Ethyl-1H-pyrazole-3-carboxylic acid.
-
Residual Solvents: Ethanol and acetic acid from the reaction and work-up steps.
A Multi-Pronged Approach to Purity Validation
No single analytical technique can provide a complete picture of a compound's purity. A scientifically sound validation relies on the orthogonal application of multiple methods, each interrogating different physicochemical properties of the analyte and its potential contaminants. We will now compare the utility of four cornerstone techniques: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Elemental Analysis (EA).
Quantitative ¹H NMR Spectroscopy (qNMR): The Structural and Quantitative Powerhouse
Quantitative NMR has emerged as a primary analytical method for purity determination due to its high accuracy, precision, and the fact that it is a non-destructive technique.[3] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for a direct and absolute quantification of the analyte against a certified internal standard.[4]
Why it's a superior choice:
-
Absolute Quantification: Unlike chromatography, which relies on relative response factors, qNMR provides a direct molar ratio of the analyte to a known standard.
-
Structural Confirmation: The same experiment that quantifies the compound also confirms its identity through chemical shifts and coupling patterns.
-
Broad Impurity Detection: qNMR can detect and quantify any proton-containing impurity, including residual solvents and isomeric byproducts, provided their signals do not overlap with the analyte or standard.
Caption: Workflow for quantitative NMR (qNMR) purity determination.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of the synthesized 1-Ethyl-1H-pyrazole-5-carboxylic acid into an NMR tube using a microbalance with at least 0.01 mg readability.[4][5]
-
Accurately weigh a suitable, certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The standard should have a simple spectrum with at least one signal that is well-resolved from the analyte's signals.
-
Add a precise volume of a suitable deuterated solvent (e.g., 600 µL of DMSO-d₆) to completely dissolve both the sample and the standard.
-
-
NMR Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.
-
Ensure the sample is at a constant, regulated temperature (e.g., 298 K).[5]
-
Set the relaxation delay (D1) to be at least 5 times the longest spin-lattice relaxation time (T₁) of the signals being integrated. This is crucial for accurate quantification.
-
Use a calibrated 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250) for the signals to be integrated.[6]
-
-
Data Processing and Purity Calculation:
-
Process the spectrum with appropriate zero-filling and a small line broadening factor (e.g., 0.1-0.3 Hz) to improve S/N without sacrificing resolution.[7]
-
Carefully phase the spectrum and perform a high-order polynomial baseline correction to ensure accurate integration.[7]
-
Integrate a well-resolved, non-exchangeable proton signal from 1-Ethyl-1H-pyrazole-5-carboxylic acid (e.g., the pyrazole C4-H proton).
-
Integrate a signal from the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Separation
HPLC is an indispensable tool for purity assessment, particularly for detecting and quantifying non-volatile impurities.[4] Its strength lies in its high separation efficiency, allowing for the resolution of closely related compounds, including isomers and byproducts.
Why it's a critical component:
-
High Sensitivity: HPLC with UV detection can often detect impurities at much lower levels than NMR.
-
Separation of Isomers: A well-developed HPLC method can effectively separate the target compound from its positional isomers.
-
Established Methodology: HPLC is a well-understood and widely accepted technique in the pharmaceutical industry for purity and stability testing.[8]
Caption: Workflow for HPLC method development and validation.
Step-by-Step Methodology:
-
Method Development & Instrumentation:
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution is recommended to resolve both polar and non-polar impurities. For example, Mobile Phase A: Water with 0.1% phosphoric acid; Mobile Phase B: Acetonitrile. A gradient from 10% to 90% B over 20 minutes should provide good initial separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 220 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Column Temperature: 30 °C.
-
-
Sample Preparation:
-
Accurately prepare a stock solution of the synthesized compound in the mobile phase or a suitable solvent (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Method Validation:
-
Specificity: Analyze a blank (mobile phase), the analyte, and a spiked sample containing known potential impurities to ensure the method can resolve them. Assess peak purity using the PDA detector.[9]
-
Linearity: Prepare a series of dilutions of the analyte (e.g., from the limit of quantification to 150% of the target concentration) and plot the peak area against concentration. The correlation coefficient (r²) should be >0.999.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected (S/N ≥ 3 for LOD) and quantified with acceptable precision and accuracy (S/N ≥ 10 for LOQ).[10]
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo or blank matrix at different concentration levels (e.g., 80%, 100%, 120%).[8]
-
Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts, or with different equipment).[11]
-
-
Purity Determination:
-
Inject the sample solution.
-
Calculate the purity based on the area percent of the main peak relative to the total area of all peaks.
-
Mass Spectrometry (MS): Unambiguous Identification of Impurities
While HPLC separates impurities, mass spectrometry provides the molecular weight and fragmentation data needed to identify them.[12] When coupled with HPLC (LC-MS), it becomes a powerful tool for impurity profiling.[13]
Why it's essential for a complete picture:
-
Molecular Weight Determination: Provides the molecular weight of the parent compound and any impurities, which is crucial for structural elucidation.
-
Structural Information: High-resolution mass spectrometry (HRMS) can provide the elemental composition of an ion. Tandem MS (MS/MS) provides fragmentation patterns that can be used to identify the structure of unknown impurities.
-
High Sensitivity: MS is an extremely sensitive technique, capable of detecting trace-level impurities.
-
Instrumentation:
-
Couple the validated HPLC method to a mass spectrometer (e.g., a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument for high-resolution data).
-
Use an electrospray ionization (ESI) source, which is well-suited for polar molecules like carboxylic acids. Operate in both positive and negative ion modes to ensure detection of all components.
-
-
Data Acquisition:
-
Acquire full-scan MS data across a relevant mass range (e.g., m/z 50-1000).
-
For any peaks observed in the chromatogram besides the main component, acquire MS/MS data to obtain fragmentation patterns.
-
-
Data Analysis:
-
Determine the accurate mass of the main peak and confirm it matches the theoretical mass of 1-Ethyl-1H-pyrazole-5-carboxylic acid.
-
For each impurity peak, use the accurate mass to propose a molecular formula.
-
Analyze the fragmentation pattern to deduce the structure of the impurity, correlating it with potential byproducts from the synthesis.
-
Elemental Analysis (EA): The Fundamental Compositional Check
Elemental analysis provides the percentage of carbon, hydrogen, and nitrogen (and sometimes sulfur) in a sample.[14] It serves as a fundamental check of the compound's empirical formula and overall purity.[15]
Why it remains a cornerstone:
-
Confirmation of Elemental Composition: It directly verifies that the elemental makeup of the synthesized compound matches the theoretical values.
-
Detection of Inorganic Impurities: While qNMR and HPLC are excellent for organic impurities, EA can indicate the presence of inorganic impurities (e.g., salts) that do not contain C, H, or N.
-
Orthogonal Data Point: It provides a purity assessment based on a completely different principle than spectroscopic or chromatographic methods.
-
Sample Preparation:
-
The sample must be meticulously dried to remove all traces of water and residual solvents, as these will significantly affect the results. Lyophilization or drying under high vacuum over a desiccant (e.g., P₂O₅) is recommended.
-
Provide a few milligrams of the dried sample to a specialized analytical service.
-
-
Analysis:
-
The analysis is performed using a CHN analyzer, which involves the combustion of the sample in a high-oxygen environment. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified.[15]
-
-
Interpretation of Results:
-
The experimentally determined percentages of C, H, and N should be within ±0.4% of the theoretical values calculated for the molecular formula C₆H₈N₂O₂.[16] A larger deviation may indicate the presence of impurities or incomplete drying of the sample.
-
Comparison of Analytical Techniques for Purity Validation
| Feature | Quantitative ¹H NMR (qNMR) | HPLC-UV/PDA | LC-MS | Elemental Analysis (EA) |
| Primary Function | Absolute quantification, structural confirmation | Separation and relative quantification | Impurity identification and structural elucidation | Confirmation of elemental composition |
| Type of Quantification | Absolute (with internal standard) | Relative (Area %) or external standard | Semi-quantitative | Indirect (based on % composition) |
| Typical LOQ | ~0.1% (mol/mol) | 0.01 - 0.1% (area %)[10] | <0.01% | Not applicable for impurity quantification |
| Impurity Detection | Broad (proton-containing) | Separable non-volatile impurities | All ionizable impurities | Inorganic impurities, significant organic impurities |
| Structural Info | Yes (Connectivity) | No | Yes (Molecular Weight, Fragmentation) | No (only elemental ratios) |
| Key Advantage | High accuracy, non-destructive, single standard for all analytes | High resolution for isomers, high sensitivity | Unambiguous impurity identification | Fundamental check of composition |
| Key Limitation | Signal overlap can be an issue, lower sensitivity than HPLC | Requires reference standards for identified impurities | Not inherently quantitative | Insensitive to isomeric impurities, requires very pure and dry sample |
Conclusion: An Integrated and Self-Validating System
The validation of purity for a critical synthetic intermediate like 1-Ethyl-1H-pyrazole-5-carboxylic acid is a multi-faceted endeavor that demands a thoughtful and orthogonal analytical approach. No single technique is sufficient.
-
qNMR serves as the primary method for absolute purity assignment and confirmation of the bulk material's identity.
-
HPLC acts as the workhorse for separating and quantifying low-level impurities, especially isomers, providing the crucial purity profile.
-
Mass Spectrometry is the detective, providing the definitive structural identification of any impurities detected by HPLC.
-
Elemental Analysis is the fundamental gatekeeper, confirming the correct elemental composition of the synthesized compound.
By integrating these techniques, researchers and drug development professionals can build a robust, self-validating system that ensures the quality and purity of their materials. This not only satisfies regulatory expectations but, more importantly, provides the solid analytical foundation upon which successful research and development are built.
References
-
De Gruyter. (n.d.). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Retrieved from De Gruyter. [Link]
- BenchChem. (2025).
- Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents.
-
Wikipedia. (2023). Elemental analysis. Retrieved from Wikipedia. [Link]
- Wang, M., et al. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy.
- USP. (n.d.). Purity by Absolute qNMR Instructions.
- University of Bristol. (2017).
-
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
-
VELP Scientifica. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from VELP Scientifica. [Link]
-
Nanalysis. (2024, December 10). NMR Blog: Limits that Matter: How LoD and LoQ Shape Analytical Results. Nanalysis. [Link]
- Dong, M. W. (2014). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America.
- European Medicines Agency. (n.d.). Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients.
- Li, Y., et al. (2019). Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods. Molecules, 24(12), 2253.
- International Council for Harmonisation. (n.d.). Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7.
- Iványi, R. (2025). Mass spectrometry in impurity profiling.
- US Pharmacopeia. (n.d.). Pharmaceutical Analytical Impurities.
- Li, Y., & He, K. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review.
-
Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 9220–9231. [Link]
- Rodrigues, P., et al. (2010). HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples.
- World Health Organization. (n.d.). Note for guidance on organic impurities in active pharmaceutical ingredients and finished pharmaceutical products.
- Resolvemass Laboratories. (n.d.). Impurity Profiling and Characterization for Generic Project Submission to USFDA.
- Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
-
Dickie, D. A., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(6), 844–852. [Link]
- International Conference on Harmonisation. (n.d.). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- ResearchGate. (n.d.).
-
Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. [Link]
- Therapeutic Goods Administration. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
- Sankar, R., et al. (2018). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Cancer Biotherapy and Radiopharmaceuticals, 33(5), 185-191.
- GMP Navigator. (n.d.). Guidelines Active Pharmaceutical Ingredients.
-
Shimadzu. (n.d.). Analytical Methods for Organic Acids. [Link]
-
Zhang, Y., et al. (2021). Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. Cogent Chemistry, 7(1), 1948573. [Link]
-
Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. [Link]
-
NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. [Link]
- Stein, B. D., & Schug, K. A. (2017). Identification of small molecules using accurate mass MS/MS search. Journal of the American Society for Mass Spectrometry, 28(8), 1547–1557.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emerypharma.com [emerypharma.com]
- 5. pubsapp.acs.org [pubsapp.acs.org]
- 6. NMR Blog: Limits that Matter: How LoD and LoQ Shape Analytical Results — Nanalysis [nanalysis.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. pharmtech.com [pharmtech.com]
- 12. researchgate.net [researchgate.net]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. Elemental analysis - Wikipedia [en.wikipedia.org]
- 15. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 16. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
